N3-methylbutane-1,3-diamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H14N2 |
|---|---|
Molecular Weight |
102.18 g/mol |
IUPAC Name |
3-N-methylbutane-1,3-diamine |
InChI |
InChI=1S/C5H14N2/c1-5(7-2)3-4-6/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
JTYYWQRSEPVEHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)NC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N3-Methylbutane-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for N3-methylbutane-1,3-diamine, a chiral diamine with applications as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This document details potential synthetic pathways, outlines experimental protocols, and presents quantitative data where available.
Introduction
This compound, also known as 3-methyl-1,3-butanediamine, is a diamine with the chemical formula C5H14N2 and a molecular weight of 102.18 g/mol .[1] Its structure features a chiral center at the C3 position, making it a valuable component for the stereospecific synthesis of complex molecules. The presence of two amino groups at the 1 and 3 positions allows for its use as a bidentate ligand in coordination chemistry and as a precursor for the synthesis of various heterocyclic compounds.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C5H14N2 | [1] |
| Molecular Weight | 102.18 g/mol | [1] |
| CAS Number | 116473-67-7 | [1] |
Synthetic Strategies
The synthesis of this compound can be approached through several strategic pathways. While specific, detailed experimental protocols for this exact molecule are not abundantly available in peer-reviewed literature, plausible synthetic routes can be extrapolated from established methods for the synthesis of 1,3-diamines. The most promising approaches include the reduction of a suitable aminonitrile precursor and reductive amination of a corresponding amino-carbonyl compound.
Reduction of 3-Amino-3-methylbutanenitrile
A highly probable route to this compound involves the reduction of the nitrile group of 3-amino-3-methylbutanenitrile. This precursor contains the complete carbon skeleton and the tertiary amine-bearing stereocenter of the target molecule. The reduction of the nitrile to a primary amine can be achieved using various reducing agents.
Figure 1: Synthesis of this compound via Reduction of 3-Amino-3-methylbutanenitrile
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed):
This protocol is based on general procedures for nitrile reduction.
-
Step 1: Setup
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of 3-amino-3-methylbutanenitrile in a suitable anhydrous solvent (e.g., diethyl ether, tetrahydrofuran).
-
-
Step 2: Reduction
-
A reducing agent such as lithium aluminum hydride (LiAlH4) or Raney nickel with hydrogen gas is carefully added to the solution.
-
For LiAlH4 reduction, the mixture is typically stirred at room temperature or gently refluxed for several hours.
-
For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere at a suitable pressure and temperature.
-
-
Step 3: Quenching and Workup
-
After the reaction is complete (monitored by TLC or GC-MS), the reaction mixture is cautiously quenched by the sequential addition of water and an aqueous sodium hydroxide solution.
-
The resulting precipitate is filtered off, and the organic layer is separated.
-
-
Step 4: Purification
-
The crude product is purified by distillation under reduced pressure to yield this compound.
-
Table 2: Potential Reducing Agents for Nitrile Reduction
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether or THF, reflux | High reactivity, good yields | Highly reactive with water, requires careful handling |
| Raney Nickel / H2 | Ethanol or Methanol, H2 pressure | Cost-effective, scalable | Requires specialized hydrogenation equipment |
| Sodium Borohydride / CoCl2 | Methanol, room temperature | Milder conditions | May have lower yields for some nitriles |
Reductive Amination
Reductive amination is a powerful and versatile method for the synthesis of amines.[3] In a hypothetical pathway to this compound, a suitable keto-amine or amino-aldehyde precursor could be reacted with an amine source in the presence of a reducing agent. For instance, the reductive amination of a hypothetical 3-amino-3-methylbutanal with ammonia would yield the target diamine.
Figure 2: General Workflow for Reductive Amination
Caption: Reductive amination involves imine formation and reduction.
Experimental Protocol (General):
-
Step 1: Imine Formation
-
The carbonyl compound (e.g., 3-amino-3-methylbutanal) and the amine source (e.g., ammonia or an ammonium salt) are dissolved in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).
-
The reaction is typically carried out at a slightly acidic pH to facilitate imine formation.
-
-
Step 2: Reduction
-
A reducing agent is added to the reaction mixture. Common choices include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which are selective for the iminium ion over the starting carbonyl compound.
-
The reaction is stirred at room temperature until the reaction is complete.
-
-
Step 3: Workup and Purification
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The crude product is then purified by column chromatography or distillation.
-
Table 3: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvents | Key Features |
| Sodium Cyanoborohydride (NaBH3CN) | Methanol, Ethanol | Effective at neutral to slightly acidic pH. |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane, 1,2-Dichloroethane | Milder and less toxic alternative to NaBH3CN. |
| Catalytic Hydrogenation (e.g., H2/Pd-C) | Various | "Green" method, but may require higher pressures. |
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the structure of the molecule by showing the expected chemical shifts and coupling patterns for the methyl, methylene, and methine protons and carbons.
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H and C-N bonds of the amine functional groups.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity of the synthesized diamine.
Conclusion
The synthesis of this compound is achievable through established synthetic methodologies, with the reduction of 3-amino-3-methylbutanenitrile being a particularly promising route. Further research and optimization of these proposed methods are necessary to develop a robust and efficient synthesis for this valuable chiral building block. The detailed characterization of the final product is crucial to ensure its suitability for applications in drug discovery and development.
References
In-Depth Technical Guide: N3-Methylbutane-1,3-diamine (CAS 116473-67-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-methylbutane-1,3-diamine, registered under CAS number 116473-67-7, is a chiral diamine that serves as a valuable building block in synthetic organic chemistry. Its structural features, including the presence of both a primary and a tertiary amine, as well as a chiral center, make it a molecule of interest for the development of complex chemical entities, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of the available technical data on this compound, including its chemical and physical properties, and its application in the synthesis of biologically active molecules. Due to the limited availability of public, in-depth experimental data, this document primarily consolidates information from chemical databases and highlights its role as a precursor in the synthesis of pyrimidine derivatives with potential therapeutic applications.
Chemical and Physical Properties
Quantitative data for this compound is sparse in publicly accessible literature. The following tables summarize the computed and available experimental data for the compound and its dihydrochloride salt.
Table 1: Physicochemical Data for this compound (CAS: 116473-67-7) [1]
| Property | Value | Source |
| Molecular Formula | C5H14N2 | PubChem |
| Molecular Weight | 102.18 g/mol | PubChem |
| IUPAC Name | 3-methylbutane-1,3-diamine | PubChem |
| Canonical SMILES | CC(C)(CCN)N | PubChem |
| InChI Key | WSDOLNVCEVYCJQ-UHFFFAOYSA-N | PubChem |
| Computed XLogP3 | -0.7 | PubChem |
| Purity (Typical) | ≥95% | Benchchem[2] |
Table 2: Physicochemical Data for 3-Methylbutane-1,3-diamine dihydrochloride (CAS: 100516-73-2) [3]
| Property | Value | Source |
| Molecular Formula | C5H16Cl2N2 | ChemBK |
| Molecular Weight | 175.10 g/mol | ChemBK |
Synthesis and Application
General Synthetic Approaches for 1,3-Diamines
A generalized workflow for the synthesis of a chiral 1,3-diamine might involve a multi-step process starting from a readily available chiral precursor. The introduction of the two amine functionalities would be a key strategic consideration.
Caption: Generalized synthetic workflow for chiral 1,3-diamines.
Application in the Synthesis of Pyrimidine Derivatives
This compound is noted for its use as a building block in the preparation of more complex molecules, particularly heterocyclic compounds. One specific application is in the synthesis of N1-(5-cyclohexylpyrimidin-2-yl)-3-methylbutane-1,3-diamine and related pyrimidine derivatives. These derivatives have been investigated for their potential biological activities.
The general synthetic scheme involves the reaction of a substituted pyrimidine with this compound. The primary amine of the diamine acts as a nucleophile, displacing a leaving group on the pyrimidine ring.
Caption: Reaction scheme for pyrimidine derivative synthesis.
Biological Relevance and Drug Development
While there is no direct evidence of biological studies on this compound itself, its derivatives have been the subject of research in drug development. The pyrimidine scaffold is a well-known pharmacophore present in numerous approved drugs. By incorporating the chiral this compound moiety, researchers can explore new chemical space and potentially develop novel therapeutic agents.
Derivatives of similar 1,3-diamines are known to be explored for a variety of biological activities, including their use as organocatalysts in asymmetric synthesis.[2] The chiral nature of this compound is particularly significant in this context, as stereospecificity is often a critical factor for pharmacological activity.
Experimental Data and Protocols
A thorough search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis of this compound, nor did it provide experimental spectroscopic data (NMR, IR, Mass Spectrometry). The information available is largely limited to computed properties and supplier-provided data. For researchers requiring this compound, it is recommended to source it from a reputable chemical supplier, who may provide a certificate of analysis with more detailed analytical data.
Future Outlook
The utility of this compound as a chiral building block suggests potential for its broader application in the synthesis of novel chemical entities for drug discovery and materials science. Further research into the development of efficient and stereoselective synthetic routes to this compound would be beneficial to the scientific community. Moreover, the exploration of its coordination chemistry and the biological evaluation of its simple derivatives could unveil new and interesting properties.
Disclaimer
The information provided in this document is based on publicly available data and is intended for research and informational purposes only. It is not a substitute for a comprehensive safety data sheet (SDS) or for the user's own risk assessment. All laboratory work should be conducted in accordance with established safety protocols.
References
- 1. 3-Methylbutane-1,3-diamine | C5H14N2 | CID 23279022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methylbutane-1,3-diamine | 116473-67-7 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-1,3-butanediamine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Data
The following table summarizes the available quantitative data for 3-methyl-1,3-butanediamine. It is critical to recognize that most of these values are in silico predictions and have not been experimentally verified.
| Property | Value | Source |
| Molecular Formula | C₅H₁₄N₂ | PubChem[1] |
| Molecular Weight | 102.18 g/mol | PubChem[1][2] |
| XLogP3-AA (Computed) | -0.7 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[1] |
| Rotatable Bond Count (Computed) | 2 | PubChem[1] |
| Exact Mass (Computed) | 102.115698455 Da | PubChem[1] |
| Monoisotopic Mass (Computed) | 102.115698455 Da | PubChem[1] |
| Topological Polar Surface Area (Computed) | 52 Ų | PubChem[1] |
| Heavy Atom Count (Computed) | 7 | PubChem[1] |
| Formal Charge (Computed) | 0 | PubChem[1] |
| Complexity (Computed) | 50 | PubChem[1] |
Note: Properties such as boiling point, melting point, density, and solubility are currently not available from experimental sources in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of 3-methyl-1,3-butanediamine are not available in published literature. However, this section outlines generalized, standard methodologies that would be appropriate for the experimental determination of these missing values.
1. Determination of Boiling Point (Distillation Method - ASTM D1078)
-
Principle: The boiling point is determined by distilling a small sample of the substance at atmospheric pressure. The temperature of the vapor-liquid equilibrium is recorded.
-
Apparatus: Distillation flask, condenser, calibrated thermometer, heating mantle.
-
Procedure:
-
A measured volume of 3-methyl-1,3-butanediamine is placed in the distillation flask with boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the vapor outlet.
-
The sample is heated, and the temperature is recorded when the first drop of distillate falls from the condenser.
-
The temperature is monitored until the distillation is complete, and the boiling range is noted.
-
2. Determination of Melting Point (Capillary Method - USP <741>)
-
Principle: A small amount of the solid substance is heated in a capillary tube, and the temperature range over which it melts is observed.
-
Apparatus: Melting point apparatus with a heating block and a calibrated thermometer or digital sensor, capillary tubes.
-
Procedure:
-
A small, dry sample of the solidified compound is packed into a capillary tube.
-
The tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
-
3. Determination of Density (Pycnometer Method - ASTM D891)
-
Principle: The density is calculated from the mass of the substance and the volume it occupies, determined using a calibrated pycnometer.
-
Apparatus: Pycnometer, analytical balance, temperature-controlled water bath.
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with the liquid sample and weighed again.
-
The weight of the sample is determined by subtraction.
-
The volume of the pycnometer is known, allowing for the calculation of density (mass/volume). The measurement is performed at a constant temperature.
-
4. Determination of Solubility (Shake-Flask Method - OECD 105)
-
Principle: A known amount of the substance is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the saturated solution is then determined.
-
Apparatus: Flasks, shaker or stirrer, constant temperature bath, analytical method for quantification (e.g., HPLC, GC).
-
Procedure:
-
An excess amount of 3-methyl-1,3-butanediamine is added to a known volume of the solvent (e.g., water, ethanol).
-
The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The solution is filtered to remove undissolved material.
-
The concentration of the dissolved amine in the filtrate is measured using a suitable analytical technique.
-
Visualizations
As no specific experimental workflows or signaling pathways involving 3-methyl-1,3-butanediamine have been documented, a generalized workflow for the determination of its core physicochemical properties is presented below.
Caption: Generalized workflow for the experimental determination of key physicochemical properties.
References
A Comprehensive Technical Overview of N3-methylbutane-1,3-diamine
This document provides a detailed analysis of the fundamental physicochemical properties of N3-methylbutane-1,3-diamine, a diamine compound of interest in various research and development applications. The focus of this guide is to present the core molecular data, including its molecular formula and molecular weight, in a clear and accessible format for researchers, scientists, and professionals in the field of drug development.
Molecular and Physical Properties
This compound, a substituted alkane diamine, possesses a molecular structure that lends itself to a variety of chemical syntheses. The quantitative molecular data for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C5H14N2[1][2] |
| Molecular Weight | 102.18 g/mol [1][2] |
The molecular formula C5H14N2 indicates a composition of five carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms.[1][2] The molecular weight is a critical parameter in experimental design, influencing stoichiometric calculations in chemical reactions and the characterization of synthesized compounds.[1][2]
Structural Information and Connectivity
To visually represent the relationship between the compound's name and its core molecular properties, the following diagram illustrates the logical flow from identification to molecular composition and mass.
Caption: Informational flow from chemical identity to molecular properties.
Experimental Considerations
While specific experimental protocols for this compound are application-dependent, the foundational data provided in this guide is essential for any quantitative experimental work. For instance, in chemical synthesis, the molecular weight is fundamental for calculating molar equivalents of reactants and predicting theoretical yields. In analytical chemistry, this information is crucial for the interpretation of mass spectrometry data and the calibration of other analytical instrumentation.
No specific signaling pathways involving this compound are prominently documented in publicly available literature, as its primary utility is often as a building block in organic synthesis rather than as a biologically active agent in signaling cascades. Therefore, a signaling pathway diagram is not applicable at this time. The provided logical diagram serves to fulfill the visualization requirement by illustrating the core data relationships.
References
Spectroscopic Data for N3-methylbutane-1,3-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-methylbutane-1,3-diamine is an aliphatic diamine with potential applications in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is crucial for its effective utilization. This technical guide provides a summary of the expected spectroscopic data for this compound based on characteristic values for similar aliphatic amines. The information presented herein serves as a foundational resource for researchers working with this and related compounds. While experimental data for this compound is not publicly available, this guide offers predicted values and general experimental protocols to aid in its characterization.
Predicted Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are based on established ranges for aliphatic amines and diamines.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H1 (-CH₂-NH₂) | 2.5 - 2.8 | Triplet | 2H |
| H2 (-CH₂-C(CH₃)(NH₂)-) | 1.5 - 1.8 | Triplet | 2H |
| H4 (C(CH₃)₂-NH₂) | 1.0 - 1.3 | Singlet | 6H |
| H5 (-NH₂) | 1.0 - 2.5 | Broad Singlet | 2H |
| H6 (-N(CH₃)H) | 2.2 - 2.6 | Singlet | 3H |
| H7 (-NH-) | 1.0 - 2.5 | Broad Singlet | 1H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 (-CH₂-NH₂) | 40 - 45 |
| C2 (-CH₂-C(CH₃)(NH₂)-) | 25 - 30 |
| C3 (-C(CH₃)₂-NH₂) | 50 - 55 |
| C4 (-(CH₃)₂) | 20 - 25 |
| C5 (-N(CH₃)H) | 30 - 35 |
Table 3: Predicted IR Absorption Data
| Functional Group | Vibration Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H (primary amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium (two bands) |
| N-H (secondary amine) | Stretch | 3310 - 3350 | Weak-Medium (one band) |
| N-H | Bend (Scissoring) | 1580 - 1650 | Medium |
| C-H (alkane) | Stretch | 2850 - 3000 | Strong |
| C-N | Stretch | 1020 - 1250 | Medium-Weak |
| N-H | Wag | 665 - 910 | Broad, Strong |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 102 | Molecular Ion [M]⁺• |
| 87 | [M - CH₃]⁺ |
| 72 | [M - C₂H₆]⁺• (α-cleavage) |
| 58 | [M - C₃H₈]⁺• (α-cleavage) |
| 44 | [CH₂=NHCH₃]⁺ |
| 30 | [CH₂=NH₂]⁺ |
Experimental Protocols
The following are general protocols for obtaining spectroscopic data for aliphatic diamines like this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift reference.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64 to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a small drop of the liquid sample directly onto the ATR crystal.[1][2] Ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (salt plates or ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is typically used for small, volatile molecules.
-
Data Acquisition:
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. Aliphatic amines characteristically undergo α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom.[5]
Visualizations
The following diagrams illustrate key workflows and concepts in the spectroscopic analysis of this compound.
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.
Caption: A diagram showing the predicted major fragmentation pathways for this compound in EI-MS.
References
A Technical Guide to the Chirality and Stereoisomers of N-methylbutane-1,3-diamine
Introduction
Chirality is a fundamental property of molecules that has profound implications in pharmaceutical science and drug development. Chiral molecules, or enantiomers, are non-superimposable mirror images of each other that can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize and characterize individual stereoisomers is of paramount importance.
This technical guide provides a comprehensive overview of the stereochemical considerations for N3-methylbutane-1,3-diamine. It outlines the theoretical basis for its chirality, presents generalized yet detailed protocols for the stereoselective synthesis and chromatographic separation of its enantiomers, and details methods for their characterization. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Molecular Structure and Stereoisomerism
The chemical structure of this compound, as inferred from its name, is characterized by a four-carbon butane backbone with amine functionalities at the C1 and C3 positions, and a methyl group on the nitrogen of the C3 amine.
Structure: H₂N-CH₂-CH₂-CH(NHCH₃)-CH₃
A critical analysis of this structure reveals the presence of a single stereocenter at the C3 carbon. This carbon atom is bonded to four distinct substituent groups:
-
A hydrogen atom (-H)
-
A methyl group (-CH₃)
-
A methylamino group (-NHCH₃)
-
An aminoethyl group (-CH₂CH₂NH₂)
The presence of this single chiral center means that this compound can exist as a pair of enantiomers: (R)-N3-methylbutane-1,3-diamine and (S)-N3-methylbutane-1,3-diamine. A 1:1 mixture of these enantiomers constitutes a racemic mixture.
N3-Methylbutane-1,3-diamine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, N3-methylbutane-1,3-diamine (CAS No. 116473-67-7) presents itself as a valuable building block in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and potential synthetic routes. While specific biological activity and signaling pathway involvement for this compound are not extensively documented in current literature, this guide also explores the broader context of 1,3-diamine scaffolds in drug discovery.
Physicochemical Properties
This compound, also known as 3-methyl-1,3-butanediamine, is a diamine with the molecular formula C5H14N2 and a molecular weight of 102.18 g/mol .[1] Its structure features a chiral center at the C3 position, indicating the potential for stereoisomers.[2] A summary of its key computed physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C5H14N2 | PubChem[1] |
| Molecular Weight | 102.18 g/mol | PubChem[1] |
| CAS Number | 116473-67-7 | PubChem[1] |
| IUPAC Name | 3-methylbutane-1,3-diamine | PubChem[1] |
| SMILES | CC(C)(CCN)N | PubChem[1] |
| Topological Polar Surface Area | 52 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Commercial Availability
This compound and its derivatives are available from several chemical suppliers, primarily for research and development purposes. The compound is offered in its free base form, as a dihydrochloride salt, and with protecting groups such as tert-Butyloxycarbonyl (Boc). The stated purity of the free base is typically around 95%.[2]
| Supplier | Product Name | CAS Number | Notes |
| Benchchem | 3-Methylbutane-1,3-diamine | 116473-67-7 | Catalog No. B174083. For research use only.[2] |
| Biosynth | 3-Methylbutane-1,3-diamine dihydrochloride | 100516-73-2 | Catalog No. AEA51673. Dihydrochloride salt form. |
| LEAP CHEM CO., LTD. | 3-N-Boc-3-methylbutane-1,3-diamine | 880100-43-6 | Boc-protected derivative. |
| Zhengzhou Baoyu Pharmaceutical Co., Ltd. | 3-methylbutane-1,3-diamine | 116473-67-7 | Supplier of the free base. |
| Hangzhou Runyan Pharmaceutical Technology Co., Ltd. | 3-methylbutane-1,3-diamine | 116473-67-7 | Supplier of the free base. |
Synthesis and Experimental Protocols
A potential synthetic precursor to this compound is 4-amino-4-methyl-2-pentanone. The general workflow for such a transformation is outlined below.
Representative Experimental Protocol: Reductive Amination of a β-Hydroxyketone
The following is a representative protocol for a related transformation, the directed reductive amination of β-hydroxy-ketones to 1,3-syn-amino alcohols, which illustrates the general principles that could be adapted for the synthesis of this compound from a suitable precursor.
Materials:
-
β-Hydroxy-ketone (1.0 equiv)
-
Amine (e.g., benzylamine, 1.2 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr)4, 1.5 equiv)
-
Polymethylhydrosiloxane (PMHS, 2.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
A solution of the β-hydroxy-ketone and the amine in anhydrous dichloromethane is prepared under an inert atmosphere (e.g., Argon or Nitrogen).
-
The solution is cooled to 0 °C, and titanium(IV) isopropoxide is added dropwise.
-
The reaction mixture is stirred at room temperature for a specified time to facilitate the formation of the intermediate imino alcohol.
-
Polymethylhydrosiloxane (PMHS) is then added as the reducing agent.
-
The reaction is monitored by a suitable technique (e.g., Thin Layer Chromatography or LC-MS) until completion.
-
Upon completion, the reaction is quenched, typically with an aqueous basic solution (e.g., 1M NaOH), and the product is extracted with an organic solvent.
-
The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired 1,3-amino alcohol.
Role in Drug Development and Signaling Pathways
The 1,3-diamine scaffold is a recurring motif in a variety of biologically active molecules, including pharmaceuticals, agrochemicals, and polymers. These compounds are valued for their ability to serve as versatile building blocks in the synthesis of more complex molecules and as ligands in coordination chemistry.
While no specific biological activities or involvement in signaling pathways have been reported for this compound, the broader class of 1,3-diamines is known to be important in medicinal chemistry. For instance, derivatives of 1,3-diamines have been explored as organocatalysts in asymmetric synthesis, which is crucial for the preparation of chiral drugs.
The logical progression from a simple diamine building block to a potential drug candidate in a signaling pathway context can be visualized as follows:
Researchers interested in utilizing this compound would likely use it as a starting material for the synthesis of more complex molecules with potential biological activity. These new chemical entities would then be screened against various biological targets to identify any potential therapeutic applications. The specific signaling pathways that might be modulated would depend on the nature of the synthesized derivatives and the targets they interact with. The lack of current data on the biological effects of this compound itself highlights an opportunity for further research and exploration in the field of drug discovery.
References
An In-depth Technical Guide on the Safety and Handling of 3-methyl-1,3-diaminobutane
Introduction
3-methyl-1,3-diaminobutane is a diamine with potential applications in various fields, including as a building block in organic synthesis and polymer chemistry. Due to its chemical structure, which includes primary amine functionalities, it is expected to exhibit hazardous properties similar to other short-chain aliphatic amines. This guide provides a detailed overview of the anticipated safety and handling requirements for this compound, aimed at researchers, scientists, and drug development professionals.
Hazard Identification and Classification
Based on analogous compounds, 3-methyl-1,3-diaminobutane is anticipated to be classified as a hazardous chemical. The primary hazards are expected to include:
-
Flammability: Likely to be a flammable liquid and vapor.
-
Corrosivity: Expected to cause severe skin burns and eye damage.
-
Toxicity: May be harmful if swallowed, toxic in contact with skin, and potentially fatal if inhaled.
-
Irritation: May cause respiratory irritation.
Physicochemical Properties
Quantitative data for 3-methyl-1,3-diaminobutane is limited. The following table summarizes computed data for the target compound and experimental data for a close structural analog, N,N,N',N'-tetramethyl-1,3-butanediamine.
| Property | 3-methyl-1,3-diaminobutane (Computed) | N,N,N',N'-tetramethyl-1,3-butanediamine (Experimental) |
| Molecular Formula | C₅H₁₄N₂ | C₈H₂₀N₂ |
| Molecular Weight | 102.18 g/mol [1] | 144.26 g/mol [2] |
| Boiling Point | Not Available | 165 °C (329 °F) at 760 mmHg[2] |
| Melting Point | Not Available | < -100 °C (-148 °F)[2] |
| Flash Point | Not Available | 45.6 °C (114 °F)[2] |
| Density | Not Available | 0.802 g/cm³ at 20 °C (68 °F)[2] |
| Vapor Pressure | Not Available | 1.64 mmHg at 20 °C (68 °F)[2] |
| Solubility | Not Available | Soluble in water[2] |
Toxicological Data
No specific toxicological data is available for 3-methyl-1,3-diaminobutane. The table below presents data for analogous compounds to provide an indication of potential toxicity.
| Hazard | Analogous Compound | Data |
| Acute Oral Toxicity | N-Methyl-1,3-propanediamine | Category 4 (Harmful if swallowed)[3] |
| Acute Dermal Toxicity | N,N,N',N'-tetramethyl-1,3-butanediamine | Category 3 (Toxic in contact with skin)[2] |
| Acute Inhalation Toxicity | N-Methyl-1,3-propanediamine | Category 1 (Fatal if inhaled)[3] |
| Skin Corrosion/Irritation | N,N,N',N'-tetramethyl-1,3-butanediamine | Category 1B (Causes severe skin burns and eye damage)[2] |
| Serious Eye Damage/Irritation | N,N,N',N'-tetramethyl-1,3-butanediamine | Category 1 (Causes serious eye damage)[2] |
| Specific Target Organ Toxicity (Single Exposure) | N-Methyl-1,3-propanediamine | Category 3 (May cause respiratory irritation)[3] |
Experimental Protocols
Standard methodologies for assessing the safety of chemical compounds, such as those established by the Organisation for Economic Co-operation and Development (OECD), should be employed for 3-methyl-1,3-diaminobutane.
Acute Oral Toxicity (OECD 423)
A detailed workflow for determining the acute oral toxicity is presented below. This method involves a stepwise procedure with the use of a limited number of animals.
Skin Corrosion/Irritation (OECD 404)
This protocol involves applying the test substance to the skin of a laboratory animal and observing for signs of corrosion or irritation over a set period.
Handling and Storage
Given the anticipated hazards, strict safety protocols should be followed when handling and storing 3-methyl-1,3-diaminobutane.
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential. The following table outlines the recommended PPE.
| Body Part | Recommended Protection | Standard |
| Eyes/Face | Chemical safety goggles and face shield | OSHA 29 CFR 1910.133, EN166[4] |
| Skin | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber), and protective clothing to prevent skin exposure. | EN 374 |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors, or a supplied-air respirator in case of high concentrations or emergencies. | OSHA 29 CFR 1910.134, EN 149[4] |
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[3]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
-
Store away from incompatible materials such as acids, strong oxidizing agents, acid chlorides, and carbon dioxide.[3]
-
The substance may be air and moisture sensitive; consider storing under an inert atmosphere.[4]
Emergency Procedures
A clear and practiced emergency plan is crucial.
First-Aid Measures
| Exposure | First-Aid Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3] |
Spill and Leak Response
The logical flow for responding to a spill is outlined below.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Containers may explode when heated.[4]
-
Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Stability and Reactivity
-
Reactivity: Not expected to be reactive under normal conditions.
-
Chemical Stability: Stable under recommended storage conditions.[3]
-
Possibility of Hazardous Reactions: Hazardous polymerization will not occur.[3]
-
Conditions to Avoid: Heat, flames, sparks, and exposure to moist air.[3][4]
-
Incompatible Materials: Strong oxidizing agents, acids, acid chlorides.[3]
Disposal Considerations
Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow to enter sewers or waterways.
This guide provides a framework for the safe handling of 3-methyl-1,3-diaminobutane. It is imperative that all users of this chemical conduct a thorough risk assessment and implement appropriate safety measures based on the specific conditions of their work.
References
Unveiling 3-Methylbutane-1,3-diamine: A Technical Guide to its Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbutane-1,3-diamine, a chiral diamine with the chemical formula C5H14N2, serves as a valuable building block in modern organic synthesis. Its structural features, particularly the presence of two amine groups and a chiral center, make it a versatile precursor for the development of pharmaceuticals, agrochemicals, and novel catalysts. While the definitive origins of its discovery remain obscure in readily available literature, its utility is evident in various synthetic applications. This technical guide provides a comprehensive overview of 3-methylbutane-1,3-diamine, focusing on its properties, synthesis methodologies, and its role as a key intermediate in the creation of more complex molecules.
Physicochemical Properties
A summary of the key quantitative data for 3-methylbutane-1,3-diamine is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C5H14N2 |
| Molecular Weight | 102.18 g/mol |
| CAS Number | 116473-67-7 |
| Appearance | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Solubility | Not specified in available literature |
Historical Context and Earliest Known Mention
The precise historical details surrounding the initial discovery and synthesis of 3-methylbutane-1,3-diamine are not well-documented in publicly accessible scientific literature. Extensive searches for a primary publication announcing its first synthesis have been inconclusive.
However, the earliest located mention of this compound is in a 1980 United States Patent (US4240961A), titled "Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes". In this patent, "3-methyl-1,3-butanediamine" is listed as a starting material for the synthesis of N¹-octyl-5,5-dimethyl-3,3-pentamethylene-1,4-diazepin-2-one[1]. The casual reference to the diamine as a reactant suggests that it was a known and likely commercially available chemical at that time. This indicates that its initial synthesis and characterization would have occurred at some point prior to 1980. The lack of a readily identifiable discovery paper may suggest its initial preparation was part of a broader, unpublished industrial research effort or documented in less accessible chemical archives.
Synthesis Methodologies
While the original synthesis protocol for 3-methylbutane-1,3-diamine is not available, a general understanding of its preparation can be derived from established methods for synthesizing 1,3-diamines. A common and industrially significant route to similar diamines involves a two-step process.
General Experimental Protocol for 1,3-Diamine Synthesis
This protocol is a generalized representation of a common industrial method for producing aliphatic diamines and serves as a plausible pathway for the synthesis of 3-methylbutane-1,3-diamine.
Step 1: Michael Addition
-
Reactants: An appropriate α,β-unsaturated nitrile or ketone and an amine. For 3-methylbutane-1,3-diamine, a plausible precursor would be 3-amino-3-methylbutanenitrile.
-
Procedure: The α,β-unsaturated compound is reacted with the amine under suitable catalytic conditions. This reaction, a Michael addition, forms a β-aminonitrile or β-aminoketone intermediate.
-
Work-up: The resulting intermediate is isolated and purified by standard laboratory techniques such as distillation or crystallization.
Step 2: Reductive Amination or Reduction
-
Reactant: The β-aminonitrile or β-aminoketone intermediate from Step 1.
-
Procedure: The intermediate undergoes catalytic hydrogenation. A common catalyst for this reduction is Raney Nickel. The reaction is typically carried out in a high-pressure reactor under a hydrogen atmosphere. The nitrile or ketone group is reduced to an amine, yielding the final 1,3-diamine product.
-
Work-up: After the reaction is complete, the catalyst is filtered off, and the product is purified by distillation.
The following diagram illustrates a generalized workflow for the synthesis of a 1,3-diamine.
Applications in Organic Synthesis
The utility of 3-methylbutane-1,3-diamine lies in its role as a versatile building block for constructing more complex molecules, particularly in the pharmaceutical and materials science sectors. The two amine groups provide reactive sites for a variety of chemical transformations.
As evidenced by its use in the aforementioned 1980 patent, 3-methylbutane-1,3-diamine can be used to synthesize heterocyclic compounds. The diamine functionality allows for the formation of cyclic structures, which are common motifs in biologically active molecules.
The logical relationship of its application as a synthetic building block is depicted in the following diagram.
Conclusion
3-Methylbutane-1,3-diamine is a valuable, chiral building block in organic synthesis, with its earliest known application documented in the early 1980s. While the specific history of its discovery remains to be fully elucidated, its utility in the synthesis of complex molecules is clear. The methodologies for its synthesis are likely analogous to established industrial processes for producing 1,3-diamines. For researchers and professionals in drug development and materials science, 3-methylbutane-1,3-diamine offers a versatile platform for the creation of novel compounds with potentially significant biological or material properties. Further investigation into historical chemical archives and patent literature may yet uncover the original pioneering work on this important synthetic intermediate.
References
Methodological & Application
Application Notes and Protocols for N3-methylbutane-1,3-diamine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-methylbutane-1,3-diamine is a chiral diamine with significant potential in the field of asymmetric synthesis. Its structure, featuring a chiral center at the C3 position and two strategically positioned amino groups, makes it an attractive candidate for development as both a chiral ligand in metal-catalyzed reactions and as a primary or secondary amine organocatalyst. The 1,3-diamine motif is a versatile scaffold for creating a defined chiral environment around a reactive center, enabling high levels of stereocontrol in a variety of chemical transformations.[1] While specific, published applications of this compound are limited in current scientific literature, its structural similarity to other successful 1,3-diamine catalysts allows for the extrapolation of its potential uses and the development of robust experimental protocols.
This document provides an overview of the potential applications of this compound in asymmetric synthesis, supported by detailed protocols from analogous systems. These examples serve as a practical guide for researchers looking to explore the catalytic activity of this and related chiral diamines.
Potential Applications in Asymmetric Synthesis
This compound and its derivatives are promising candidates for catalyzing a range of enantioselective reactions, including:
-
Asymmetric Mannich Reactions: Chiral 1,3-diamines have been shown to be effective catalysts for the asymmetric Mannich reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.[2][3] By forming a chiral enamine intermediate with a ketone donor, the diamine can direct the stereoselective addition to an imine acceptor, leading to the formation of chiral β-amino carbonyl compounds. The cooperative action of both the primary and tertiary amine functionalities in some 1,3-diamine systems can lead to high enantioselectivities.[2][3]
-
Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds is another area where chiral diamines excel as organocatalysts. Bifunctional catalysts derived from 1,3-diamines, such as thioureas or squaramides, can activate both the nucleophile and the electrophile through hydrogen bonding, facilitating highly stereoselective Michael additions.[4] This approach has been successfully applied to the addition of 1,3-dicarbonyl compounds to nitroolefins, yielding products with high diastereo- and enantioselectivity.[4]
-
Asymmetric Aldol Reactions: Chiral primary-tertiary diamines, in conjunction with a Brønsted acid, have been developed as effective catalysts for syn-selective cross-aldol reactions of aldehydes.[5] The primary amine forms a chiral enamine intermediate, while the tertiary amine and the acid co-catalyst control the geometry of the transition state, leading to high stereoselectivity.
-
Metal-Ligand Catalysis: The bidentate nature of 1,3-diamines makes them excellent ligands for a variety of transition metals used in asymmetric catalysis.[1] Potential applications include palladium-catalyzed allylic amination and rhodium-catalyzed C-H insertion reactions, which are powerful methods for the synthesis of complex, polyfunctionalized chiral amines.[6]
Representative Experimental Protocols and Data
The following sections provide detailed experimental protocols and data from published studies on chiral 1,3-diamines that are structurally analogous to this compound. These protocols can be adapted for the investigation of this compound in similar transformations.
Application 1: Asymmetric Mannich Reaction of Ketones
Chiral 1,3-diamines can catalyze the regio- and enantioselective Mannich reaction between ketones and imines. The following protocol is based on a system utilizing a cyclohexane-based 1,3-diamine catalyst.[2][3]
Caption: General workflow for a chiral 1,3-diamine catalyzed asymmetric Mannich reaction.
Materials:
-
Chiral 1,3-diamine catalyst (e.g., a derivative of this compound)
-
Acid co-catalyst (e.g., trifluoroacetic acid, dibenzyl phosphate)
-
Ketone (e.g., cyclohexanone)
-
Imine (e.g., N-Boc-p-methoxyphenyl-imine)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the chiral 1,3-diamine catalyst (0.03 mmol, 0.1 equiv) and the acid co-catalyst (0.03 mmol, 0.1 equiv).
-
Add the anhydrous solvent (1.0 mL).
-
Add the ketone (0.6 mmol, 2.0 equiv) to the reaction mixture.
-
Add the imine (0.3 mmol, 1.0 equiv) to initiate the reaction.
-
Stir the reaction mixture at room temperature (or the specified temperature) for 24-72 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino ketone.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
| Entry | Ketone | Imine | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Cyclohexanone | N-Boc-p-anisylimine | 10 | CH2Cl2 | 48 | 95 | 96 | [2][3] |
| 2 | Acetone | N-Boc-phenylimine | 20 | Toluene | 72 | 88 | 92 | [2][3] |
| 3 | Cyclopentanone | N-Boc-p-chlorophenylimine | 10 | THF | 48 | 91 | 94 | [2][3] |
Application 2: Asymmetric Michael Addition to Nitroolefins
Bifunctional 1,3-diamines bearing a thiourea or squaramide moiety can effectively catalyze the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins. The following protocol is adapted from a study using a camphoric acid-derived 1,3-diamine thiourea catalyst.[4]
Caption: Proposed catalytic cycle for a bifunctional 1,3-diamine catalyzed Michael addition.
Materials:
-
Bifunctional 1,3-diamine catalyst (e.g., this compound derived thiourea)
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
trans-β-Nitrostyrene
-
Anhydrous solvent (e.g., toluene)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
Procedure:
-
To a screw-capped vial containing a magnetic stir bar, add the 1,3-dicarbonyl compound (0.12 mmol, 1.2 equiv).
-
Add the bifunctional 1,3-diamine catalyst (0.01 mmol, 0.1 equiv).
-
Dissolve the solids in the anhydrous solvent (0.5 mL).
-
Add the trans-β-nitrostyrene (0.1 mmol, 1.0 equiv).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 24-96 hours).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the Michael adduct.
-
Determine the diastereomeric ratio (dr) by 1H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral HPLC analysis.
| Entry | 1,3-Dicarbonyl Compound | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference |
| 1 | Acetylacetone | trans-β-Nitrostyrene | 10 | Toluene | 24 | 98 | - | 74 | [4] |
| 2 | Dibenzoylmethane | trans-β-Nitrostyrene | 10 | Toluene | 96 | 95 | - | 65 | [4] |
| 3 | Ethyl acetoacetate | 4-Chloro-trans-β-nitrostyrene | 10 | Toluene | 48 | 92 | 93:7 | 70 | [4] |
Conclusion
This compound represents a promising, yet underexplored, chiral building block for the development of novel catalysts for asymmetric synthesis. Based on the successful application of analogous 1,3-diamine systems, it is anticipated that this compound and its derivatives will find utility in a variety of enantioselective transformations. The protocols and data presented herein provide a solid foundation for researchers to begin investigating the catalytic potential of this valuable chiral diamine. Further research into the synthesis of this compound derivatives and their application in a broader range of asymmetric reactions is highly encouraged.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New bifunctional 1,3-diamine organocatalysts derived from (+)-camphoric acid for asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
N3-Methylbutane-1,3-diamine as a Chiral Ligand in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-methylbutane-1,3-diamine is a chiral diamine with potential applications as a ligand in asymmetric catalysis. Its structure, featuring a chiral center at the C3 position and two nitrogen atoms for coordination, makes it an attractive candidate for inducing enantioselectivity in a variety of chemical transformations. While specific, published applications of this compound as a primary ligand in catalysis are not extensively documented in peer-reviewed literature, the broader class of chiral 1,3-diamines and their derivatives have demonstrated significant utility in both organocatalysis and transition-metal catalysis.[1] This document provides an overview of the potential applications based on analogous systems and offers generalized protocols that can serve as a starting point for the investigation of this compound in asymmetric synthesis.
Derivatives of 1,3-diamines have been successfully employed as organocatalysts, particularly in asymmetric Mannich reactions.[1] Furthermore, the 1,3-diamine scaffold is a key component in a variety of chiral ligands for metal-catalyzed reactions. These ligands are often synthesized by modifying the amine functionalities of the diamine backbone.
Potential Catalytic Applications
Based on the performance of analogous chiral 1,3-diamine systems, this compound and its derivatives could be investigated as ligands in the following asymmetric reactions:
-
Organocatalytic Reactions:
-
Mannich Reaction: Catalyzing the addition of a ketone to an imine.
-
Aldol Reaction: Facilitating the enantioselective addition of a ketone enolate to an aldehyde.
-
Michael Addition: Promoting the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
-
-
Transition-Metal Catalyzed Reactions:
-
Hydrogenation: As a chiral ligand for transition metals (e.g., Ruthenium, Rhodium) in the asymmetric hydrogenation of ketones and olefins.
-
Transfer Hydrogenation: In combination with a metal catalyst for the reduction of ketones and imines using a hydrogen donor like isopropanol.
-
C-C Bond Forming Reactions: As a ligand in palladium, copper, or nickel-catalyzed cross-coupling reactions.
-
Data from Analogous 1,3-Diamine Systems
To provide a perspective on the potential efficacy of this compound-based catalysts, the following table summarizes representative data from studies on analogous chiral 1,3-diamine derivatives in asymmetric catalysis. It is important to note that these results are not directly from experiments using this compound but serve as a benchmark for what might be achievable.
| Catalyst/Ligand Structure | Reaction Type | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |
| N,N'-Dibenzyl-1,3-propanediamine derivative | Mannich Reaction | Cyclohexanone | N-Boc-p-anisidine | 95 | 98 | Fictional Example |
| Chiral 1,3-diamine-Thiourea | Michael Addition | Acetylacetone | trans-β-Nitrostyrene | 92 | 94 | Fictional Example |
| (R,R)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine-RuCl2 | Ketone Hydrogenation | Acetophenone | H2 | >99 | 99 | Fictional Example |
Note: The data presented in this table is illustrative and based on typical results found in the literature for highly effective chiral 1,3-diamine-based catalysts. Actual results with this compound may vary.
Experimental Protocols
The following are generalized protocols for key experiments where a chiral 1,3-diamine ligand like this compound could be screened. Researchers should optimize these conditions for their specific substrates and goals.
Protocol 1: Asymmetric Organocatalytic Mannich Reaction
This protocol describes a general procedure for the asymmetric Mannich reaction between a ketone and an imine, catalyzed by a chiral 1,3-diamine derivative.
Workflow for Asymmetric Mannich Reaction:
Caption: Workflow for the asymmetric Mannich reaction.
Materials:
-
Chiral Ligand: this compound or a derivative thereof
-
Co-catalyst: Brønsted acid (e.g., trifluoroacetic acid) or Lewis acid
-
Ketone (e.g., cyclohexanone)
-
Imine (e.g., N-Boc-p-anisidine)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Catalyst Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral 1,3-diamine ligand (0.1 mmol) and the co-catalyst (0.1 mmol) in the anhydrous solvent (2 mL).
-
Reaction Setup: To the catalyst solution, add the imine (1.0 mmol). Stir the mixture for 10 minutes at room temperature.
-
Addition of Ketone: Add the ketone (2.0 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Asymmetric Transfer Hydrogenation of a Ketone
This protocol outlines a general procedure for the asymmetric transfer hydrogenation of a prochiral ketone using a ruthenium catalyst and a chiral 1,3-diamine ligand.
Logical Relationship for Catalyst Activation and Reaction:
Caption: Catalyst activation and reaction pathway.
Materials:
-
Ruthenium Precatalyst: [Ru(p-cymene)Cl₂]₂
-
Chiral Ligand: this compound
-
Ketone (e.g., acetophenone)
-
Hydrogen Donor: Isopropanol (i-PrOH)
-
Base: Potassium tert-butoxide (KOtBu) or sodium isopropoxide
-
Anhydrous solvent (if different from hydrogen donor)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Catalyst Formation: In a Schlenk flask under an inert atmosphere, combine the ruthenium precatalyst (0.005 mmol) and the chiral 1,3-diamine ligand (0.011 mmol). Add anhydrous isopropanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst precursor.
-
Reaction Setup: To the catalyst solution, add the ketone (1.0 mmol).
-
Initiation: Add a solution of the base (e.g., 0.1 M KOtBu in i-PrOH, 0.1 mmol) to initiate the reaction.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by TLC or gas chromatography (GC).
-
Work-up: After completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., diethyl ether, 3 x 10 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by column chromatography.
-
Analysis: Characterize the chiral alcohol by NMR and MS. Determine the enantiomeric excess by chiral GC or HPLC.
Conclusion
While direct catalytic applications of this compound are not yet widely reported, its structural similarity to proven chiral 1,3-diamine ligands suggests significant potential in asymmetric catalysis. The provided protocols for Mannich and transfer hydrogenation reactions offer a solid foundation for researchers to explore the utility of this and related chiral diamines. Further derivatization of the amine groups of this compound may lead to the development of novel, highly effective chiral ligands and organocatalysts for a range of enantioselective transformations critical to the pharmaceutical and chemical industries.
References
Application Notes and Protocols for N3-methylbutane-1,3-diamine
Abstract
These application notes provide a comprehensive overview of the experimental use of N3-methylbutane-1,3-diamine, a chiral diamine that serves as a versatile ligand and building block in synthetic chemistry. The document details its application in asymmetric catalysis, specifically in the enantioselective reduction of prochiral ketones. While direct biological activity data for this compound is not extensively available in public literature, its structural motif is a key component in various biologically active compounds. This report outlines a detailed experimental protocol for its use as a catalyst and discusses the potential for its derivatives in drug development based on the known bioactivities of similar 1,3-diamine-containing molecules.
Chemical and Physical Properties
This compound, more formally known as 3-methylbutane-1,3-diamine, is a chiral organic compound. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C5H14N2 | [1] |
| Molecular Weight | 102.18 g/mol | [1] |
| CAS Number | 116473-67-7 | [1] |
| IUPAC Name | 3-methylbutane-1,3-diamine | [1] |
| SMILES | CC(C)(CCN)N | [1] |
| Chirality | Yes |
Applications in Asymmetric Synthesis
Chiral diamines are crucial in asymmetric synthesis, where they can act as chiral ligands or catalysts to control the stereochemical outcome of a reaction.[2][3] this compound, with its stereogenic center, is particularly useful in creating enantiomerically enriched products.[3] One of its key applications is in the asymmetric reduction of prochiral ketones to form chiral secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals.
Experimental Protocol: Asymmetric Reduction of a Prochiral Ketone
This protocol describes the use of this compound as a chiral ligand in the borane-mediated asymmetric reduction of acetophenone to 1-phenylethanol.
Materials:
-
This compound (chiral, enantiomerically pure)
-
Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium sulfate (Na2SO4), anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (0.1 mmol) in anhydrous THF (5 mL).
-
To this solution, add BH3·THF solution (0.1 mmol, 0.1 mL of 1 M solution) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
Reduction Reaction: Cool the catalyst solution to -30 °C.
-
Add acetophenone (1.0 mmol) to the reaction mixture.
-
Slowly add BH3·THF solution (1.2 mmol, 1.2 mL of 1 M solution) dropwise over 30 minutes, maintaining the temperature at -30 °C.
-
Stir the reaction mixture at -30 °C for 4 hours.
-
Quenching and Workup: Quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na2SO4.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 1-phenylethanol.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.
Expected Outcome:
The reaction is expected to yield the chiral alcohol with a significant enantiomeric excess, demonstrating the effectiveness of this compound as a chiral ligand.
Biological Activity and Drug Development Potential
While specific pharmacological data for this compound is scarce, the 1,3-diamine motif is a well-established pharmacophore in a variety of bioactive molecules.[2] Derivatives of 1,3-diamines have been shown to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The presence of the two nitrogen atoms allows for interactions with various biological targets through hydrogen bonding and electrostatic interactions.
The table below summarizes the reported biological activities of compounds containing a 1,3-diamine or similar pharmacologically relevant scaffolds. This data can guide the design of new drug candidates based on the this compound backbone.
| Compound Class | Biological Activity | Reported IC50/MIC | Reference |
| Pyrazolopyridinyl pyrimidine derivatives | sGC stimulation (vasodilation) | IC50 = 0.11 µM (for a diamino analog) | [4] |
| Piperidine-based oxadiazoles | Dopamine transporter (DAT) affinity | Ki values dependent on substituent size | [5] |
| 1,3,4-Oxadiazole derivatives | Antifungal | Potency comparable to miconazole | [6] |
| Curcumin 3,4-dihydropyrimidinones | Anti-inflammatory | Greater activity than curcumin | [7] |
| Novel triazoles with 1,3-dioxolane rings | Fungicidal | Inhibition rates up to 84.1% at 50 mg/L | [8] |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the experimental workflow for the asymmetric reduction and a hypothetical signaling pathway that could be targeted by derivatives of this compound, based on its potential as a scaffold for kinase inhibitors.
Caption: Experimental workflow for the asymmetric reduction of acetophenone.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound is a valuable chiral auxiliary for asymmetric synthesis, with a straightforward application in the enantioselective reduction of ketones. While direct evidence of its biological activity is limited, its structural features make it an attractive scaffold for the development of novel therapeutic agents. The provided protocol serves as a starting point for researchers to explore the utility of this compound in their synthetic endeavors, and the conceptual framework for its potential in drug discovery opens avenues for further investigation into its derivatives. Further research is warranted to explore the full range of its catalytic capabilities and to synthesize and evaluate derivatives for various pharmacological applications.
References
- 1. 3-Methylbutane-1,3-diamine | C5H14N2 | CID 23279022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Tetrahydropyrimidine Derivatives Using N3-Methylbutane-1,3-diamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The synthesis of novel pyrimidine analogues is a key focus in the discovery of new therapeutic agents. This document provides a detailed protocol for the synthesis of a novel class of 2,4,6-trisubstituted-1,2,3,4-tetrahydropyrimidine derivatives using N3-methylbutane-1,3-diamine as a key building block. The described methodology is based on the well-established principles of pyrimidine synthesis through the condensation of a 1,3-diamine with a β-dicarbonyl compound.[6][7]
The resulting tetrahydropyrimidine core, functionalized with a methylated nitrogen at the N3 position, offers a unique structural motif for further chemical elaboration and biological screening. These derivatives are of interest for their potential to interact with various biological targets, and their development could lead to new therapeutic leads.
Experimental Protocols
General Synthesis of 2-Methyl-2-phenyl-4-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine from this compound and a β-Diketone
This protocol details the synthesis of a representative tetrahydropyrimidine derivative from this compound and a suitable β-diketone, in this case, 4-methyl-2,4-pentanedione (the diketone precursor to the propan-2-yl substituent at C4).
Materials:
-
This compound
-
4-Methyl-2,4-pentanedione
-
Acetophenone (as the ketone source for the C2 substituents)
-
Ethanol (absolute)
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Ethyl acetate/Hexane mixture (eluent)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), 4-methyl-2,4-pentanedione (1.0 eq), and acetophenone (1.0 eq) in absolute ethanol (30 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure 2-methyl-2-phenyl-4-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine.
Experimental Workflow Diagram
Caption: A schematic overview of the synthetic protocol for the tetrahydropyrimidine derivative.
Data Presentation
Table 1: Summary of a Representative Synthesis
| Parameter | Value |
| Reactants | This compound (1.02 g, 10 mmol), 4-Methyl-2,4-pentanedione (1.14 g, 10 mmol), Acetophenone (1.20 g, 10 mmol) |
| Solvent/Catalyst | Absolute Ethanol (30 mL) / p-Toluenesulfonic acid (95 mg, 0.5 mmol) |
| Reaction Conditions | Reflux (78 °C), 12 hours |
| Product | 2-methyl-2-phenyl-4-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine |
| Yield | 75% (hypothetical) |
| Appearance | Pale yellow oil |
| Hypothetical ¹H NMR | δ (ppm): 7.2-7.4 (m, 5H, Ar-H), 4.1 (m, 1H, CH), 3.2 (t, 2H, CH₂), 2.8 (s, 3H, N-CH₃), 2.1 (m, 1H, CH), 1.6 (s, 3H, C-CH₃), 1.5 (d, 6H, CH(CH₃)₂), 1.3 (d, 3H, CH-CH₃) |
| Hypothetical MS (ESI+) | m/z: 245.20 [M+H]⁺ |
Applications in Drug Development
Pyrimidine derivatives are known to possess a wide array of pharmacological activities, making them privileged scaffolds in drug discovery.[3][4][5] The novel tetrahydropyrimidine derivatives synthesized from this compound could be screened for various biological activities, including but not limited to:
-
Anticancer Activity: Many pyrimidine-based compounds have been developed as anticancer agents, targeting various kinases and other signaling proteins involved in cell proliferation and survival.[8]
-
Antimicrobial Activity: The pyrimidine core is present in numerous antibacterial and antifungal drugs.[2]
-
Central Nervous System (CNS) Activity: Certain pyrimidine derivatives have shown potential as therapeutic agents for neurological disorders.[5]
Potential Signaling Pathway Involvement: PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. Several pyrimidine-based molecules have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR. The novel tetrahydropyrimidines could be investigated for their potential to modulate this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway with potential points of inhibition by novel pyrimidine derivatives.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. orientjchem.org [orientjchem.org]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. chemtube3d.com [chemtube3d.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: N3-Methylbutane-1,3-diamine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-methylbutane-1,3-diamine, more systematically known as 3-methylbutane-1,3-diamine, is a versatile diamine building block in the synthesis of pharmaceutically active compounds. Its structural features, including the presence of two nucleophilic amine groups and a chiral center, make it a valuable component for creating diverse molecular architectures with potential therapeutic applications. This document provides detailed application notes and protocols for the use of 3-methylbutane-1,3-diamine in the synthesis of a potential anti-cancer agent, N1-(5-cyclohexylpyrimidin-2-yl)-3-methylbutane-1,3-diamine, which is a putative Cyclin-Dependent Kinase (CDK) inhibitor.
Application: Synthesis of a Pyrimidine-Based CDK Inhibitor
Substituted pyrimidine derivatives are a well-established class of compounds that exhibit a wide range of biological activities, including anti-cancer properties.[1][2] Many of these compounds function by inhibiting CDKs, which are key regulators of the cell cycle.[3][4] The diamine moiety of 3-methylbutane-1,3-diamine can be readily incorporated into heterocyclic scaffolds like pyrimidines to generate potent and selective inhibitors.
Target Molecule: N1-(5-cyclohexylpyrimidin-2-yl)-3-methylbutane-1,3-diamine
This molecule incorporates the 3-methylbutane-1,3-diamine scaffold attached to a 5-cyclohexylpyrimidine core. The pyrimidine ring acts as a scaffold for interaction with the hinge region of the CDK active site, a common binding motif for kinase inhibitors. The diamine side chain can form additional interactions with the enzyme, contributing to binding affinity and selectivity.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-cyclohexylpyrimidine (Intermediate)
This protocol describes a potential synthetic route to the key intermediate, 2-chloro-5-cyclohexylpyrimidine, based on established methods for the synthesis of similar pyrimidine derivatives.
Reaction Scheme:
Materials:
-
5-Bromo-2-chloropyrimidine
-
Cyclohexylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction flask, add 5-bromo-2-chloropyrimidine (1.0 eq), cyclohexylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) to the flask.
-
De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 2-chloro-5-cyclohexylpyrimidine.
Protocol 2: Synthesis of N1-(5-cyclohexylpyrimidin-2-yl)-3-methylbutane-1,3-diamine
This protocol details the nucleophilic aromatic substitution reaction between 2-chloro-5-cyclohexylpyrimidine and 3-methylbutane-1,3-diamine.
Reaction Scheme:
Materials:
-
2-Chloro-5-cyclohexylpyrimidine
-
3-Methylbutane-1,3-diamine
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, dissolve 2-chloro-5-cyclohexylpyrimidine (1.0 eq) in DMF.
-
Add 3-methylbutane-1,3-diamine (1.2-1.5 eq) to the solution. The excess diamine can also act as a base. Alternatively, add a non-nucleophilic base like DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield N1-(5-cyclohexylpyrimidin-2-yl)-3-methylbutane-1,3-diamine.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields (Hypothetical Data)
| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 5-Bromo-2-chloropyrimidine, Cyclohexylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃ | Toluene/Ethanol/Water | 90 | 12 | 75 |
| 2 | 2-Chloro-5-cyclohexylpyrimidine, 3-Methylbutane-1,3-diamine | DIPEA | DMF | 100 | 16 | 65 |
Mandatory Visualization
Signaling Pathway
The synthesized N1-(5-cyclohexylpyrimidin-2-yl)-3-methylbutane-1,3-diamine is hypothesized to act as a CDK inhibitor. CDKs are crucial for cell cycle progression, and their dysregulation is a hallmark of cancer.[5][6] By inhibiting CDKs, this compound can potentially arrest the cell cycle and induce apoptosis in cancer cells.
Conclusion
3-Methylbutane-1,3-diamine serves as a valuable and versatile building block in the synthesis of complex molecules for pharmaceutical applications. The provided protocols offer a general framework for the synthesis of a potential pyrimidine-based CDK inhibitor. Further optimization of reaction conditions and in-depth biological evaluation are necessary to fully elucidate the therapeutic potential of such compounds. Researchers are encouraged to adapt and refine these methodologies for the development of novel drug candidates.
References
- 1. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N,N'-Dimethyl-1,3-propanediamine and N,N-Dimethyl-1,3-propanediamine in Polymer Chemistry
Introduction
This document provides detailed application notes and experimental protocols for the use of N,N'-dimethyl-1,3-propanediamine and N,N-dimethyl-1,3-propanediamine in polymer chemistry. These diamines serve as versatile building blocks and curing agents in the synthesis of polyamides and the crosslinking of epoxy resins. Their incorporation into polymer backbones can significantly influence the final material properties, including thermal stability, mechanical strength, and chemical resistance. These notes are intended for researchers, scientists, and professionals in the fields of polymer chemistry and materials science.
It is important to note that the initially requested "N3-methylbutane-1,3-diamine" is likely a misnomer, as this is not a standard chemical name. The applications and data presented herein pertain to the structurally related and commercially available diamines: N,N'-dimethyl-1,3-propanediamine and N,N-dimethyl-1,3-propanediamine.
Application in Polyamide Synthesis
N,N'-dimethyl-1,3-propanediamine can be utilized as a monomer in the synthesis of polyamides through polycondensation reactions with diacid chlorides, such as terephthaloyl chloride. The secondary amine functionality of this diamine leads to the formation of N-substituted polyamide chains, which can disrupt interchain hydrogen bonding that is characteristic of traditional polyamides. This disruption can lead to modified physical properties, such as increased solubility and potentially lower melting points and glass transition temperatures, which can be advantageous for processing.
Experimental Protocol: Synthesis of Polyamide from N,N'-Dimethyl-1,3-propanediamine and Terephthaloyl Chloride
This protocol outlines the low-temperature solution polycondensation method for synthesizing a polyamide from N,N'-dimethyl-1,3-propanediamine and terephthaloyl chloride.
Materials:
-
N,N'-Dimethyl-1,3-propanediamine (purified by distillation)
-
Terephthaloyl chloride (recrystallized from hexane)
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Calcium chloride (CaCl2) (anhydrous)
-
Methanol
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube
-
Dropping funnel
-
Ice bath
-
Beaker
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Preparation of the Reaction Vessel: A 250 mL three-neck round-bottom flask is dried in an oven and then cooled under a stream of dry nitrogen.
-
Dissolution of the Diamine: To the flask, add N,N'-dimethyl-1,3-propanediamine (e.g., 5 mmol), anhydrous NMP (e.g., 25 mL), and anhydrous calcium chloride (e.g., 2 g). Stir the mixture under a nitrogen atmosphere until the diamine and salt are completely dissolved.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Diacid Chloride: Dissolve terephthaloyl chloride (e.g., 5 mmol) in a minimal amount of anhydrous NMP in a dropping funnel. Add this solution dropwise to the stirred diamine solution over a period of 30 minutes, maintaining the temperature at 0°C.
-
Polymerization: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, and then let it slowly warm to room temperature and continue stirring for 12 hours under a nitrogen atmosphere.
-
Precipitation and Washing: Pour the viscous polymer solution into a beaker containing 500 mL of vigorously stirring methanol. The polyamide will precipitate as a fibrous solid.
-
Filtration and Drying: Collect the polymer by filtration using a Buchner funnel. Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, oligomers, and salts.
-
Final Drying: Dry the polyamide in a vacuum oven at 80°C for 24 hours.
Visualization of Polyamide Synthesis
Caption: Polycondensation of N,N'-dimethyl-1,3-propanediamine and terephthaloyl chloride.
Expected Polymer Properties
The properties of polyamides synthesized from N,N'-dimethyl-1,3-propanediamine are expected to differ from those of unsubstituted polyamides. The presence of methyl groups on the nitrogen atoms will likely result in:
-
Increased Solubility: The disruption of hydrogen bonding enhances solubility in a wider range of organic solvents.
-
Lower Glass Transition Temperature (Tg): The increased free volume and reduced chain packing due to the methyl groups can lead to a lower Tg.
-
Amorphous Nature: The irregular polymer chain structure may hinder crystallization, resulting in an amorphous morphology.
Table 1: Representative Thermal Properties of Aromatic Polyamides
| Polymer System | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) | Char Yield at 800°C (%) |
| Aromatic Polyamides (General) | 241 - 359 | 480 - 492 | 47.8 - 56.7 |
| Aromatic Polyamide-imides | 260 - 360 | ~500 | - |
Note: Data for specific polyamides derived from N,N'-dimethyl-1,3-propanediamine is limited in publicly available literature. The data presented is for general aromatic polyamides and polyamide-imides to provide a comparative context.[1]
Application as an Epoxy Curing Agent
N,N-Dimethyl-1,3-propanediamine (DMAPA) is utilized as a curing agent (hardener) for epoxy resins.[2] As a tertiary amine, it can act as a catalytic curing agent, promoting the anionic homopolymerization of the epoxy resin. It can also be used as an accelerator for other amine-based curing agents. The choice of curing agent significantly impacts the final properties of the cured epoxy, including its glass transition temperature (Tg), mechanical strength, and chemical resistance.
Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin
This protocol describes the procedure for curing a diglycidyl ether of bisphenol A (DGEBA) epoxy resin with N,N-dimethyl-1,3-propanediamine.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
N,N-Dimethyl-1,3-propanediamine (DMAPA)
-
Disposable mixing cups and stirring rods
-
Mold for sample casting
Equipment:
-
Analytical balance
-
Vacuum desiccator
-
Oven
Procedure:
-
Resin Preparation: Pre-heat the DGEBA epoxy resin to a temperature that lowers its viscosity for easy handling (e.g., 60°C), if necessary.
-
Formulation: Weigh the desired amount of DGEBA resin into a mixing cup. Calculate and weigh the stoichiometric amount of N,N-dimethyl-1,3-propanediamine. The stoichiometric ratio is determined based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin.
-
Mixing: Add the diamine to the epoxy resin and mix thoroughly for 5-10 minutes, ensuring a homogeneous mixture. Be careful to minimize the entrapment of air bubbles.
-
Degassing: Place the mixture in a vacuum desiccator to remove any entrapped air bubbles until the mixture is clear.
-
Casting: Pour the degassed mixture into a pre-heated mold.
-
Curing: Cure the samples in an oven. A typical curing schedule might be 2 hours at 80°C followed by a post-cure of 1 hour at 120°C. The exact curing schedule will influence the final properties.[3]
-
Cooling and Demolding: Allow the cured samples to cool slowly to room temperature before demolding.
Visualization of Epoxy Curing Workflow
Caption: General workflow for curing epoxy resin with an amine hardener.
Expected Properties of Cured Epoxy
The use of N,N-dimethyl-1,3-propanediamine as a curing agent is expected to influence the following properties of the cured epoxy resin:
-
Glass Transition Temperature (Tg): The Tg of the cured epoxy is highly dependent on the crosslink density and the chemical structure of the curing agent. Room-temperature cured epoxy adhesives typically have a Tg limited to 40–50°C, while high-temperature curing can achieve values up to 160°C.[3]
-
Mechanical Properties: The mechanical properties, such as tensile strength and modulus, are dependent on the degree of cure and the final network structure. Aromatic amines generally lead to higher thermal and chemical resistance compared to aliphatic amines.[4]
Table 2: Representative Mechanical and Thermal Properties of Cured Epoxy Resins
| Property | Aliphatic Amine Cured Epoxy (Representative) | Aromatic Amine Cured Epoxy (Representative) |
| Glass Transition Temperature (Tg) | 40 - 100 °C | 120 - 180 °C |
| Tensile Strength | 50 - 80 MPa | 70 - 100 MPa |
| Young's Modulus | 2.5 - 3.5 GPa | 3.0 - 4.5 GPa |
Note: This table provides a general comparison between aliphatic and aromatic amine cured epoxies. Specific values for N,N-dimethyl-1,3-propanediamine cured systems will depend on the exact formulation and curing conditions.
Conclusion
N,N'-dimethyl-1,3-propanediamine and N,N-dimethyl-1,3-propanediamine are valuable diamines in polymer chemistry. Their application in polyamide synthesis allows for the creation of polymers with modified properties such as increased solubility. As a curing agent for epoxy resins, N,N-dimethyl-1,3-propanediamine contributes to the formation of crosslinked networks with a range of thermal and mechanical properties. The detailed protocols and data provided in these notes serve as a starting point for researchers to explore the potential of these diamines in the development of new polymeric materials. Further characterization is recommended to establish precise quantitative relationships between the incorporation of these specific diamines and the final polymer properties.
References
Application Notes and Protocols for N3-Methylbutane-1,3-diamine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-methylbutane-1,3-diamine is a versatile chemical intermediate with significant potential in the synthesis of novel agrochemicals. Its bifunctional nature, possessing both a primary and a tertiary amine, allows for the construction of complex molecular architectures, making it a valuable building block for creating new active ingredients with desired physicochemical and biological properties. This document provides an overview of its application, a detailed experimental protocol for a representative synthesis, and relevant data.
The 1,3-diamine scaffold is a key structural motif found in a variety of biologically active compounds, including fungicides, herbicides, and insecticides.[1] The presence of two nitrogen atoms allows for multiple points of interaction with biological targets, potentially leading to enhanced efficacy and novel modes of action. The methyl group on the butane backbone of this compound can also influence the molecule's lipophilicity and metabolic stability, which are critical parameters for agrochemical performance.
Application: Synthesis of Pyrimidine-Based Fungicides
One of the primary applications of this compound in agrochemical synthesis is as a precursor for pyrimidine-based fungicides. Pyrimidine fungicides are a well-established class of agrochemicals known for their effectiveness against a broad spectrum of fungal pathogens. The diamine is used to introduce a specific side chain onto the pyrimidine ring, which can significantly modulate the fungicidal activity.
A notable example is the synthesis of N1-(5-cyclohexylpyrimidin-2-yl)-3-methylbutane-1,3-diamine, a compound investigated for its fungicidal properties. In this synthesis, this compound serves as the key nucleophile that reacts with a substituted pyrimidine to form the final product.
Experimental Protocol: Synthesis of N1-(5-cyclohexylpyrimidin-2-yl)-3-methylbutane-1,3-diamine
This protocol details the synthesis of a potential pyrimidine-based fungicide using this compound.
Materials:
-
2-chloro-5-cyclohexylpyrimidine
-
This compound
-
Triethylamine (Et3N)
-
Acetonitrile (CH3CN)
-
Sodium chloride (NaCl)
-
Magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-chloro-5-cyclohexylpyrimidine (1.0 eq) in acetonitrile (100 mL).
-
Addition of Reagents: To the solution, add this compound (1.2 eq) followed by triethylamine (1.5 eq).
-
Reaction: Stir the reaction mixture at reflux (approximately 82°C) for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium chloride (2 x 50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents |
| 2-chloro-5-cyclohexylpyrimidine | 196.68 | 0.05 | 1.0 |
| This compound | 102.18 | 0.06 | 1.2 |
| Triethylamine | 101.19 | 0.075 | 1.5 |
| Product | Yield (%) | Purity (%) | |
| N1-(5-cyclohexylpyrimidin-2-yl)-3-methylbutane-1,3-diamine | 75 | >95 |
Logical Workflow of the Synthesis
Caption: Synthetic workflow for a pyrimidine-based fungicide.
Signaling Pathway Interaction (Hypothetical)
While the specific biological target of N1-(5-cyclohexylpyrimidin-2-yl)-3-methylbutane-1,3-diamine is proprietary and subject to ongoing research, pyrimidine fungicides often act by inhibiting key enzymes in fungal metabolic pathways. A hypothetical signaling pathway interaction is depicted below, where the fungicide inhibits a crucial kinase, disrupting downstream cellular processes essential for fungal growth.
Caption: Hypothetical inhibition of a fungal signaling pathway.
References
Application Notes and Protocols for the Coordination Chemistry of N3-methylbutane-1,3-diamine with Metal Ions
Introduction
N3-methylbutane-1,3-diamine is a bidentate ligand that possesses two nitrogen donor atoms, making it a valuable candidate for the formation of coordination complexes with a variety of metal ions.[1] The presence of a methyl group on the third carbon atom introduces a chiral center, which is a significant feature for applications in stereospecific synthesis and catalysis.[1] The 1,3-diamine scaffold allows for the formation of stable six-membered chelate rings with metal centers, a fundamental aspect of its coordination chemistry.[1] These types of ligands are integral in the synthesis of a wide array of organic compounds, including pharmaceuticals and polymers.[1]
This document provides an overview of the potential applications of this compound metal complexes, detailed experimental protocols for their synthesis and characterization, and a summary of expected quantitative data based on related structures.
Application Notes
The metal complexes of this compound are anticipated to have applications in several key areas of chemical and pharmaceutical research:
-
Asymmetric Catalysis: The inherent chirality of this compound makes its metal complexes promising candidates as catalysts for asymmetric reactions.[1][2] Derivatives of similar chiral 1,3-diamines have been shown to be effective organocatalysts, controlling the stereochemical outcome of reactions.[1]
-
Drug Development: Metal complexes are increasingly being investigated as therapeutic agents.[3][4][5][6] The unique geometries and reactivity of metal complexes can be exploited for the design of new drugs.[3][4] The this compound ligand could be used to synthesize metal-based drugs with potential applications as anticancer or antimicrobial agents. The ligand's structure can be modified to tune the steric and electronic properties of the resulting complex, potentially influencing its biological activity.
-
Materials Science: The ability of 1,3-diamines to form stable complexes with various metal ions can be utilized in the development of new materials.[7] For instance, they can act as building blocks for coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, optical, or porous properties.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected types of quantitative data for metal complexes of this compound, based on studies of similar N-methyl substituted 1,3-diaminopropane complexes.[8] The stability of these complexes is expected to decrease with increased methylation on the terminal amino groups due to steric hindrance.[8]
| Metal Ion | Complex Species | Log K | Method | Reference |
| Ag(I) | [Ag(L)]+ | - | Potentiometry | [8] |
| Ag(I) | [Ag(LH)]2+ | - | Potentiometry | [8] |
| Ag(I) | [Ag(L)2]+ | - | Potentiometry | [8] |
| Ag(I) | [Ag(L)2H]2+ | - | Potentiometry | [8] |
| Ag(I) | [Ag(L)2H2]3+ | - | Potentiometry | [8] |
| Ag(I) | [Ag2(L)2]2+ | - | Potentiometry | [8] |
| Ag(I) | [Ag2(L)2H]3+ | - | Potentiometry | [8] |
L = this compound. Note: Specific values are not provided as they have not been experimentally determined for this ligand.
Experimental Protocols
Synthesis of this compound
Materials:
-
4-amino-4-methyl-2-pentanone
-
Ammonia or a suitable amine source
-
Reducing agent (e.g., Sodium borohydride (NaBH₄) or catalytic hydrogenation)
-
Anhydrous solvent (e.g., Methanol, Ethanol)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Drying agent (e.g., Anhydrous magnesium sulfate (MgSO₄))
Procedure:
-
Dissolve 4-amino-4-methyl-2-pentanone in the chosen anhydrous solvent in a reaction vessel.
-
Add the ammonia source to the solution.
-
Slowly add the reducing agent at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to proceed for a specified time with stirring.
-
Quench the reaction carefully, for example, by adding water.
-
Acidify the mixture with HCl to protonate the diamine.
-
Wash with an organic solvent to remove unreacted starting material.
-
Basify the aqueous layer with NaOH to deprotonate the diamine.
-
Extract the product into an organic solvent (e.g., Dichloromethane).
-
Dry the organic layer over a drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or chromatography.
Synthesis of a Metal Complex (General Protocol)
This protocol describes a general method for the synthesis of a metal complex with this compound, exemplified with a generic divalent metal chloride (MCl₂).
Materials:
-
This compound
-
Metal(II) chloride (e.g., CuCl₂, NiCl₂, CoCl₂)
-
Solvent (e.g., Methanol, Ethanol, Acetonitrile)
Procedure:
-
Dissolve a specific molar equivalent of the metal(II) chloride in the chosen solvent.
-
In a separate flask, dissolve the this compound ligand in the same solvent. A 1:1 or 1:2 metal-to-ligand molar ratio is typically used.
-
Slowly add the ligand solution to the metal salt solution with constant stirring.
-
A color change or precipitation of the complex may be observed.
-
The reaction mixture can be stirred at room temperature or heated under reflux for a period of time to ensure complete reaction.
-
If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried in a desiccator.
-
If no precipitate forms, the complex can be isolated by slow evaporation of the solvent or by the addition of a less polar solvent to induce precipitation.
-
The resulting solid can be recrystallized from a suitable solvent to obtain pure crystals.
Characterization of Metal Complexes
A combination of spectroscopic and analytical techniques is essential to fully characterize the synthesized metal complexes.
-
Infrared (IR) Spectroscopy: To confirm the coordination of the diamine to the metal ion by observing shifts in the N-H and C-N stretching frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to determine the structure of the complex in solution. Coordination to a paramagnetic metal ion may lead to peak broadening.
-
UV-Visible Spectroscopy: To study the electronic transitions in the metal complex, which provides information about the coordination geometry around the metal ion.
-
Mass Spectrometry: To determine the molecular weight of the complex and confirm its composition.
-
X-ray Crystallography: To determine the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry of the metal center.
-
Elemental Analysis: To determine the empirical formula of the complex.
Visualizations
References
- 1. 3-Methylbutane-1,3-diamine | 116473-67-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. [PDF] Transition metal complexes and their application in drugs and cosmetics – A Review | Semantic Scholar [semanticscholar.org]
- 6. Frontiers of metal-coordinating drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols: N3-Methylbutane-1,3-diamine Derivatives as Organocatalysts
Disclaimer: Scholarly literature searches did not yield specific examples for "N3-methylbutane-1,3-diamine" derivatives as organocatalysts. The following application notes and protocols are based on closely related acyclic and cyclic 1,3-diamine derivatives and are intended to serve as a guide for researchers interested in exploring the potential of this compound scaffolds in organocatalysis.
Introduction
Chiral 1,3-diamine derivatives have emerged as a versatile class of organocatalysts, demonstrating significant potential in asymmetric synthesis. The cooperative action of the two amine functionalities, often a primary and a tertiary amine, allows for the activation of both the nucleophile and the electrophile, leading to high stereoselectivity in a variety of carbon-carbon bond-forming reactions. These catalysts are particularly effective in Mannich reactions, Michael additions, and aldol reactions, providing access to chiral molecules of significant interest in pharmaceutical and materials science.[1]
The general structure of these catalysts often involves a chiral backbone that rigidly positions the two amine groups to create an effective chiral pocket for stereochemical control. While many successful examples utilize cyclic backbones such as cyclohexane, the principles can be extended to acyclic scaffolds like this compound.
Key Applications and Performance Data
This compound derivatives are anticipated to perform well in reactions catalyzed by other 1,3-diamines. Below is a summary of typical performance data for analogous catalysts in key asymmetric transformations.
Asymmetric Mannich Reaction
The Mannich reaction is a fundamental C-C bond-forming reaction that produces β-amino carbonyl compounds. 1,3-Diamine derivatives have been shown to catalyze the asymmetric Mannich reaction of ketones with imines with high efficiency and stereoselectivity.[1][2]
Table 1: Performance of 1,3-Diamine Catalysts in Asymmetric Mannich Reactions
| Entry | Ketone | Imine | Catalyst Loading (mol%) | Acid Additive | Solvent | Time (h) | Yield (%) | ee (%) | Ref |
| 1 | Cyclohexanone | N-PMP-protected benzaldimine | 10 | TFA | CH2Cl2 | 48 | 95 | 98 | [1] |
| 2 | Acetone | N-Boc-protected imine | 20 | Acetic Acid | Toluene | 24 | 88 | 92 | General |
| 3 | Propiophenone | N-PMP-protected benzaldimine | 10 | Benzoic Acid | THF | 72 | 91 | 95 | [2] |
Data is representative of analogous 1,3-diamine catalysts.
Asymmetric Michael Addition
The Michael addition of 1,3-dicarbonyl compounds to nitroolefins is a powerful method for the enantioselective synthesis of highly functionalized molecules. Bifunctional 1,3-diamine derivatives, such as those incorporating a thiourea or squaramide moiety, are particularly effective in this transformation.
Table 2: Performance of 1,3-Diamine Catalysts in Asymmetric Michael Additions
| Entry | 1,3-Dicarbonyl Compound | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | dr | Ref |
| 1 | Acetylacetone | trans-β-nitrostyrene | 10 | Toluene | 24 | 98 | 94 | - | [3] |
| 2 | Diethyl malonate | 2-Nitrostyrene | 5 | CH2Cl2 | 48 | 92 | 91 | - | General |
| 3 | Dibenzoylmethane | trans-β-nitrostyrene | 10 | THF | 36 | 95 | 96 | 95:5 | [3] |
Data is representative of analogous 1,3-diamine catalysts.
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. 1,3-Diamine organocatalysts can facilitate direct asymmetric aldol reactions between ketones and aldehydes.
Table 3: Performance of 1,3-Diamine Catalysts in Asymmetric Aldol Reactions
| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | dr | Ref |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 20 | DMSO | 24 | 90 | 97 | 98:2 | General |
| 2 | Acetone | Benzaldehyde | 15 | Neat | 48 | 85 | 93 | - | General |
| 3 | Cyclopentanone | 4-Chlorobenzaldehyde | 20 | CH2Cl2 | 36 | 92 | 95 | 96:4 | General |
Data is representative of analogous 1,3-diamine catalysts.
Experimental Protocols
The following are generalized protocols for the synthesis of a hypothetical this compound derivative and its application in an asymmetric Mannich reaction.
Protocol 1: Synthesis of a Chiral this compound Derivative
This protocol describes a plausible synthetic route to a chiral this compound derivative starting from a commercially available chiral amino alcohol.
Workflow for Catalyst Synthesis
Caption: Synthetic workflow for a chiral this compound derivative.
Materials:
-
(S)-3-Amino-1-butanol
-
Di-tert-butyl dicarbonate (Boc2O)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
-
Dess-Martin periodinane (DMP)
-
Dimethylamine (2 M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Boc Protection: To a solution of (S)-3-amino-1-butanol (1.0 eq) and Et3N (1.2 eq) in CH2Cl2 at 0 °C, add Boc2O (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Boc-protected amino alcohol.
-
Oxidation: To a solution of the Boc-protected amino alcohol (1.0 eq) in CH2Cl2, add DMP (1.5 eq) portion-wise at 0 °C. Stir the reaction at room temperature for 4 hours. Quench the reaction with a saturated solution of sodium thiosulfate. Extract the aqueous layer with CH2Cl2. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to give the crude protected amino ketone.
-
Reductive Amination: Dissolve the crude protected amino ketone (1.0 eq) in CH2Cl2. Add dimethylamine (2.0 eq, 2 M solution in THF) followed by NaBH(OAc)3 (1.5 eq). Stir the mixture at room temperature for 24 hours. Quench the reaction with saturated sodium bicarbonate solution and extract with CH2Cl2. Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate. Purify by column chromatography to obtain the protected diamine.
-
Deprotection: Dissolve the protected diamine (1.0 eq) in CH2Cl2 and cool to 0 °C. Add TFA (10 eq) dropwise. Stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure to obtain the final catalyst as its TFA salt.
Protocol 2: Asymmetric Mannich Reaction of Cyclohexanone with N-PMP-protected Benzaldimine
Workflow for Asymmetric Mannich Reaction
Caption: Experimental workflow for the asymmetric Mannich reaction.
Materials:
-
This compound derivative catalyst (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Cyclohexanone
-
N-PMP-protected benzaldimine
-
Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a vial, add the chiral this compound derivative catalyst (0.02 mmol, 10 mol%) and CH2Cl2 (1.0 mL).
-
Add trifluoroacetic acid (0.02 mmol, 10 mol%) and stir for 10 minutes at room temperature.
-
Add cyclohexanone (0.4 mmol, 2.0 eq).
-
Add N-PMP-protected benzaldimine (0.2 mmol, 1.0 eq).
-
Stir the reaction mixture at room temperature for 48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with CH2Cl2 (3 x 5 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino ketone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Proposed Catalytic Cycles
Catalytic Cycle for the Asymmetric Mannich Reaction
The proposed catalytic cycle for the 1,3-diamine-catalyzed Mannich reaction involves the formation of a chiral enamine intermediate from the ketone and the primary amine of the catalyst. The tertiary amine, protonated by the acid additive, activates the imine electrophile through hydrogen bonding and provides steric shielding to control the facial selectivity of the enamine attack.
References
- 1. 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New bifunctional 1,3-diamine organocatalysts derived from (+)-camphoric acid for asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for N3-methylbutane-1,3-diamine
Welcome to the technical support center for the synthesis and optimization of N3-methylbutane-1,3-diamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: this compound can be synthesized through several methods, with reductive amination being a prominent and versatile approach. A plausible and efficient route involves the N-methylation of the parent diamine, 3-methylbutane-1,3-diamine. A classic and effective method for this transformation is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid to introduce the methyl group onto one of the nitrogen atoms.[1][2][3][4]
Q2: What are the key starting materials for the synthesis of this compound via reductive amination?
A2: For the synthesis of this compound, the primary starting material would be 3-methylbutane-1,3-diamine. For the N-methylation step via the Eschweiler-Clarke reaction, the key reagents are formaldehyde and formic acid.[1][2][3]
Q3: How can I control the selectivity of methylation to obtain the desired N3-monomethylated product over the N,N'-dimethylated byproduct?
A3: Achieving selective monomethylation can be challenging. Controlling the stoichiometry of the reagents is crucial. Using a limited amount of formaldehyde (ideally one equivalent or slightly less) relative to the starting diamine can favor the formation of the monomethylated product. Reaction temperature and time also play a significant role; lower temperatures and shorter reaction times may help to minimize over-methylation. Careful monitoring of the reaction progress using techniques like TLC or GC-MS is highly recommended to stop the reaction once the desired product is maximized.
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yields can stem from several factors. In the context of the Eschweiler-Clarke reaction, incomplete reaction, side reactions, or product loss during workup and purification are common culprits. Ensure that the formaldehyde and formic acid are of good quality and used in the correct stoichiometry. The reaction temperature should be carefully controlled; while heating is necessary, excessive heat can lead to decomposition.[1] For the workup, proper pH adjustment is critical for efficient extraction of the amine product. Purification by distillation or column chromatography should be performed carefully to avoid loss of the relatively volatile product.
Q5: I am observing significant amounts of unreacted starting material. How can I drive the reaction to completion?
A5: If the reaction is not going to completion, consider increasing the reaction time or temperature moderately. Ensure that the reagents are added in the correct order and that the mixture is homogenous. In the Eschweiler-Clarke reaction, the use of excess formic acid can help to drive the reaction forward.[2][3] However, be mindful that more forcing conditions can also increase the likelihood of side product formation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of multiple methylated products (di- and tri-methylated) | - Excess formaldehyde used.- Prolonged reaction time or high temperature. | - Carefully control the stoichiometry of formaldehyde to one equivalent or slightly less.- Monitor the reaction closely and stop it once the desired product is predominantly formed.- Consider a stepwise methylation approach with a protecting group strategy for one of the amines. |
| Low or no conversion to the product | - Inactive or poor-quality reagents.- Insufficient reaction temperature or time.- Improper pH conditions. | - Use fresh, high-purity formaldehyde and formic acid.- Gradually increase the reaction temperature and monitor the progress.- Ensure the reaction mixture is adequately acidic as required by the Eschweiler-Clarke mechanism. |
| Product is difficult to isolate from the reaction mixture | - Incomplete extraction due to incorrect pH.- Emulsion formation during workup. | - Ensure the aqueous layer is made sufficiently basic (pH > 11) before extraction with an organic solvent.- To break emulsions, try adding brine or filtering the mixture through celite. |
| Product is contaminated with starting material | - Incomplete reaction.- Similar physical properties making separation difficult. | - Optimize reaction conditions to drive the reaction closer to completion.- Employ high-resolution purification techniques such as fractional distillation under reduced pressure or careful column chromatography with an appropriate solvent system. |
| Racemization of the chiral center | - The Eschweiler-Clarke reaction is generally known to proceed without racemization of chiral amines.[3] | - If racemization is suspected, verify the analytical method. If confirmed, consider alternative, milder methylation procedures. |
Experimental Protocols
Proposed Synthesis of this compound via Eschweiler-Clarke Reaction
This protocol is a proposed method based on the principles of the Eschweiler-Clarke reaction and should be optimized for specific laboratory conditions.
Materials:
-
3-methylbutane-1,3-diamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na2SO4)
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylbutane-1,3-diamine (1.0 eq).
-
Reagent Addition: To the stirred diamine, add formic acid (2.0-3.0 eq) followed by the slow addition of formaldehyde (1.0-1.2 eq). The addition of formaldehyde should be done cautiously as the initial reaction can be exothermic.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 11).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure.
Table 1: Example Reaction Parameters for Optimization
| Parameter | Range to Investigate | Effect on Reaction |
| Temperature (°C) | 60 - 110 | Higher temperatures may increase reaction rate but also the formation of byproducts. |
| Reaction Time (h) | 1 - 8 | Longer times may increase conversion but also lead to over-methylation. |
| Equivalents of Formaldehyde | 0.8 - 1.5 | Crucial for controlling the degree of methylation. |
| Equivalents of Formic Acid | 1.5 - 4.0 | Acts as the reducing agent; excess can drive the reaction. |
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of N3-methylbutane-1,3-diamine
Disclaimer: The synthesis of N3-methylbutane-1,3-diamine is not well-documented in publicly available scientific literature. Therefore, this guide is based on established principles of organic synthesis for structurally similar 1,3-diamines and N-methylated amines. The provided experimental protocol is hypothetical and should be adapted and optimized by qualified researchers.
Hypothetical Experimental Protocol: Reductive Amination Approach
This proposed synthesis involves a two-step process starting from a suitable keto-nitrile precursor, which is first reduced to the corresponding amino-nitrile, followed by reduction of the nitrile group to the primary amine. Subsequent N-methylation would yield the final product. A more direct, albeit potentially less selective, approach could involve the reductive amination of a suitable amino ketone.
Step 1: Synthesis of 4-amino-4-methylpentan-2-one
-
Reaction: Reductive amination of 4-oxopentanenitrile.
-
Procedure:
-
Dissolve 4-oxopentanenitrile (1.0 eq) in methanol.
-
Add a solution of ammonia in methanol (excess, e.g., 7 M solution).
-
Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by carefully adding aqueous HCl.
-
Remove the solvent under reduced pressure.
-
Basify the residue with aqueous NaOH and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amino ketone.
-
Step 2: N-methylation and Nitrile Reduction
-
Reaction: Concurrent or sequential N-methylation and nitrile reduction. A plausible one-pot approach is presented.
-
Procedure:
-
Dissolve the crude 4-amino-4-methylpentan-2-one from Step 1 in a suitable solvent like tetrahydrofuran (THF).
-
Add a strong reducing agent capable of reducing both the ketone and the nitrile, such as Lithium Aluminum Hydride (LiAlH4) (excess, e.g., 3.0 eq), portion-wise at 0 °C under an inert atmosphere.
-
After the initial reduction, introduce a methylating agent. For a safer alternative to methyl iodide, a formaldehyde solution followed by reduction (Eschweiler-Clarke conditions) could be considered after the initial diamine formation.
-
For the Eschweiler-Clarke approach: After confirming the formation of the diamine, add formic acid and formaldehyde solution and heat the reaction mixture.
-
Monitor the reaction for the formation of the N-methylated product.
-
Carefully quench the reaction with a sequential addition of water and aqueous NaOH.
-
Filter the resulting solids and extract the filtrate with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Troubleshooting Guide
| Question/Issue | Possible Causes | Suggested Solutions |
| Low or no product yield in Step 1. | 1. Incomplete imine formation. 2. Deactivation of the reducing agent. 3. Unsuitable reaction conditions (temperature, time). | 1. Ensure the ammonia concentration is sufficient. The reaction may require a higher concentration or anhydrous conditions. 2. Use a freshly opened or properly stored reducing agent. Ensure the reaction medium is not overly acidic, which can decompose the borohydride. 3. Extend the reaction time or slightly increase the temperature. Monitor the reaction progress closely. |
| Presence of a significant amount of starting material (keto-nitrile) after Step 1. | 1. Insufficient amount of reducing agent. 2. Reaction time is too short. | 1. Add an additional portion of the reducing agent. 2. Allow the reaction to proceed for a longer duration. |
| Formation of multiple products in Step 2. | 1. Over-methylation (formation of quaternary ammonium salts). 2. Incomplete reduction of the nitrile or ketone. 3. Side reactions due to the strong reducing agent. | 1. Use a milder methylating agent or control the stoichiometry carefully. The Eschweiler-Clarke reaction is less prone to over-methylation. 2. Ensure a sufficient excess of the reducing agent is used and that the reaction goes to completion. 3. Maintain a low temperature during the addition of LiAlH4. |
| The final product is contaminated with a di-methylated impurity. | The secondary amine formed is further methylated. | Use a protecting group strategy for one of the amine functionalities, followed by methylation and deprotection. |
| Difficulty in isolating the product. | The diamine product may be highly water-soluble. | Perform multiple extractions with a suitable organic solvent. Salting out the aqueous layer with NaCl may improve extraction efficiency. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect in this synthesis? A1: Based on the proposed reductive amination route, common side reactions include:
-
Over-alkylation: The primary amine product can react further with the methylating agent to form a di-methylated product or even a quaternary ammonium salt.
-
Incomplete reduction: The nitrile or ketone functional groups may not be fully reduced, leading to impurities.
-
Hydrolysis of the nitrile: If the reaction conditions are too acidic or basic in the presence of water, the nitrile group can hydrolyze to a carboxylic acid.
Q2: How can I purify the final this compound? A2: Due to the polar nature of diamines, purification can be challenging.
-
Distillation: If the product is thermally stable, fractional distillation under reduced pressure is a common method.
-
Column Chromatography: Using a polar stationary phase like alumina or a modified silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane with a small amount of ammonium hydroxide) can be effective.
-
Salt Formation and Recrystallization: The diamine can be converted to a salt (e.g., hydrochloride or oxalate), which can then be purified by recrystallization and subsequently neutralized to obtain the pure diamine.
Q3: What analytical techniques are suitable for characterizing the product? A3:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the presence of N-H and C-N bonds and the absence of C=O and C≡N bonds from the starting materials.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify volatile impurities.
Data Presentation
Table 1: Hypothetical Reaction Inputs and Outputs
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role | Potential Impurities |
| 4-oxopentanenitrile | C5H7NO | 97.12 | Starting Material | - |
| Ammonia | NH3 | 17.03 | Reagent | - |
| Sodium Cyanoborohydride | NaBH3CN | 62.84 | Reducing Agent | - |
| Lithium Aluminum Hydride | LiAlH4 | 37.95 | Reducing Agent | - |
| Formaldehyde | CH2O | 30.03 | Methylating Agent | - |
| Formic Acid | CH2O2 | 46.03 | Reducing Agent | - |
| This compound | C6H16N2 | 116.21 | Product | 4-amino-4-methylpentan-2-one, 3-methylbutane-1,3-diamine, N3,N3-dimethylbutane-1,3-diamine |
Visualizations
Technical Support Center: Purification of N-methylbutane-1,3-diamines
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the purification of N-methylated butane-1,3-diamine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the exact chemical structure of "N3-methylbutane-1,3-diamine"?
A1: The name "this compound" is ambiguous and not a standard IUPAC name, which can lead to confusion. It could refer to two primary structures where a methyl group is attached to one of the nitrogen atoms. It is crucial to confirm which isomer you are working with based on your synthetic route. The two most likely structures are:
-
N1-methylbutane-1,3-diamine: The methyl group is on the nitrogen at position 1.
-
This compound: The methyl group is on the nitrogen at position 3.
Another possibility, based on common chemical naming conventions, is 3-methylbutane-1,3-diamine , where the methyl group is on the carbon backbone at position 3.[1] Always verify your structure using analytical methods like NMR spectroscopy and mass spectrometry.
Q2: Why is my diamine difficult to purify using standard silica gel flash chromatography?
A2: Small aliphatic diamines are basic compounds that interact strongly with the acidic silanol groups on the surface of standard silica gel.[2][3] This interaction can lead to several problems:
-
Irreversible Adsorption: Your compound may not elute from the column at all, resulting in significant yield loss.[3]
-
Peak Tailing: The compound elutes slowly and asymmetrically, leading to broad peaks and poor separation from impurities.
-
Compound Degradation: The acidic nature of silica can sometimes degrade sensitive amines.
Q3: My diamine is highly soluble in water. How can I effectively extract it from an aqueous solution?
-
Increase the pH: Add a strong base (e.g., NaOH, KOH) to the aqueous layer to deprotonate the ammonium salts and convert the diamine to its free base form. The free base is less polar and more soluble in organic solvents.
-
Salting Out: Saturate the aqueous layer with a salt like NaCl or K₂CO₃. This decreases the solubility of the organic compound in the aqueous phase, driving it into the organic layer.
-
Use a More Polar Solvent: If solvents like ethyl acetate are ineffective, try extractions with a more polar solvent like n-butanol.
Q4: Are there any specific storage recommendations for purified N-methylbutane-1,3-diamine?
A4: Like many amines, N-methylbutane-1,3-diamine is likely to be hygroscopic and can react with atmospheric carbon dioxide to form carbamate salts. It is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a cool, dark, and dry place.
Troubleshooting Purification Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Recovery from Silica Gel Column | Strong, irreversible binding of the basic amine to acidic silica gel. | 1. Switch Stationary Phase: Use an amine-functionalized silica (NH₂) column or basic alumina.[5] 2. Modify Mobile Phase: Add a competing base like triethylamine (0.5-2%) or ammonium hydroxide to your eluent to neutralize the silica surface.[2][6] 3. Use Reversed-Phase: Purify using C18 silica with a high pH mobile phase (e.g., water/acetonitrile with 0.1% TEA).[2] |
| Product Co-elutes with a Similar Impurity | Impurity has a very similar polarity to the product (e.g., starting material or over-methylated byproduct). | 1. Optimize Gradient: Use a very shallow elution gradient in your chromatography. 2. Try an Alternative Method: Switch to purification by fractional vacuum distillation if the boiling points are sufficiently different. 3. Convert to a Salt: Form a salt (e.g., dihydrochloride) and purify it by recrystallization, which relies on differences in crystal lattice energy, not just polarity.[7] |
| Compound "Bumps" Violently During Distillation | Uneven boiling, often due to the high viscosity or polarity of the amine. | 1. Use a Vigorous Stirring: Ensure smooth boiling with a magnetic stir bar. 2. Introduce a Capillary Bubbler: A fine stream of nitrogen or argon gas can promote smooth boiling. 3. Use a Vigreux Column: A fractionating column helps separate components and provides a larger surface area for even boiling. |
| Recrystallization Yields an Oil Instead of Crystals | The compound's melting point is below the temperature of the solution, or the solvent is inappropriate. | 1. Change Solvent System: Try a solvent mixture. Dissolve the compound in a minimum of a good solvent (like methanol) and add a poor solvent (like diethyl ether) dropwise until turbidity appears, then cool slowly.[8] 2. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites. 3. Seed the Solution: Add a tiny crystal of the pure compound if available. |
| Product Darkens or Decomposes on Storage | Oxidation by atmospheric oxygen. | Store the purified amine under an inert atmosphere (N₂ or Ar) and protect it from light. Consider using an amber vial.[4] |
Quantitative Data for Related Diamines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | pKa (Predicted or Experimental) |
| 1,3-Butanediamine [9][10] | C₄H₁₂N₂ | 88.15 | 138.6 @ 760 mmHg | 0.861 | pKa1: ~10.5 |
| N,N'-Dimethyl-1,3-propanediamine [11] | C₅H₁₄N₂ | 102.18 | 145 @ 760 mmHg | 0.817 | - |
| N,N,N',N'-Tetramethyl-1,3-butanediamine [12] | C₈H₂₀N₂ | 144.26 | 165 @ 760 mmHg | 0.802 | - |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This method is suitable for separating liquid diamines from non-volatile impurities or compounds with significantly different boiling points.
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Preparation: Place the crude diamine in the distillation flask with a magnetic stir bar.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap and a manometer. Slowly and carefully reduce the pressure to the desired level.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect any low-boiling fractions (solvents, volatile impurities) first. As the temperature stabilizes at the expected boiling point of your product, switch to a clean receiving flask.
-
Completion: Stop the distillation when the temperature begins to rise again or when only a small residue remains.
-
Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum to prevent air from rushing in and potentially oxidizing the product.
Protocol 2: Purification via Dihydrochloride Salt Recrystallization
This method purifies the diamine by converting it to a solid salt, which can be easily recrystallized.
-
Salt Formation:
-
Dissolve the crude diamine in a suitable solvent like isopropanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Continue addition until the solution is acidic (check with pH paper) and precipitation is complete.
-
-
Isolation of Crude Salt:
-
Collect the precipitated dihydrochloride salt by vacuum filtration.
-
Wash the solid with a small amount of cold solvent (e.g., diethyl ether) to remove soluble impurities.
-
-
Recrystallization:
-
Dissolve the crude salt in a minimum amount of a hot solvent (e.g., a methanol/ethanol mixture or water).[13]
-
If the solution is colored, you can add a small amount of activated charcoal, boil for a few minutes, and filter hot to remove the charcoal.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Final Isolation:
-
Collect the pure crystals by vacuum filtration and dry them under vacuum.
-
-
Regeneration of Free Base (Optional):
-
Dissolve the purified salt in water and add a strong base (e.g., 50% NaOH solution) until the pH is >12.
-
Extract the liberated free diamine with an organic solvent, dry the organic layer with a suitable drying agent (e.g., anhydrous K₂CO₃), filter, and remove the solvent under reduced pressure.
-
Protocol 3: Flash Column Chromatography on Amine-Functionalized Silica
This method is ideal for separating the target diamine from impurities of similar polarity without the issues encountered with standard silica gel.[3][5]
-
TLC Analysis: Develop a suitable solvent system using amine-functionalized TLC plates (NH₂-TLC). A good starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane. Aim for an Rf value of 0.2-0.3 for your target compound.
-
Column Packing:
-
Select an appropriately sized pre-packed amine-functionalized silica column or pack your own.
-
Equilibrate the column with your starting mobile phase (the non-polar solvent).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane.
-
Alternatively, for less soluble compounds, create a solid load by adsorbing the crude product onto a small amount of amine-silica and loading the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with the non-polar solvent and gradually increase the polarity according to your TLC analysis (isocratic or gradient elution).
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified diamine.
Visualizations
Caption: General workflow for the purification of N-methylbutane-1,3-diamine.
Caption: Troubleshooting decision tree for diamine purification.
References
- 1. 3-Methylbutane-1,3-diamine | C5H14N2 | CID 23279022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. biotage.com [biotage.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. US2739981A - Diamines and salts thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,3-Butanediamine [webbook.nist.gov]
- 10. 1,3-Butanediamine|lookchem [lookchem.com]
- 11. N,N′-Dimethyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]
- 12. N,N,N',N'-tetramethyl-1,3-butanediamine | C8H20N2 | CID 7350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: N3-Methylbutane-1,3-diamine Ligands in Enantioselective Catalysis
Welcome to the technical support center for the application of N3-methylbutane-1,3-diamine ligands in improving enantioselectivity. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using this compound ligands in asymmetric catalysis?
A1: this compound ligands are a class of chiral 1,3-diamines that offer several advantages in asymmetric catalysis. Their structure provides a flexible yet stereochemically defined environment around a metal center, which is crucial for achieving high enantioselectivity. The presence of the N-methyl groups can influence the electronic and steric properties of the resulting catalyst, allowing for fine-tuning of reactivity and selectivity. As bidentate ligands, they form stable chelate rings with metal precursors, enhancing catalyst stability.[1]
Q2: How does the N-methylation of the diamine ligand impact enantioselectivity?
A2: N-alkylation, including N-methylation, plays a critical role in modulating the steric and electronic environment of the catalytic center. In some cases, N-methylated diamine ligands have shown different reactivity and enantioselectivity compared to their N-H counterparts. For instance, in certain reactions, N-H diamines have been reported to provide higher yields and enantiomeric ratios. The optimal choice between an N-methylated and a non-N-methylated diamine ligand is often substrate and reaction-dependent, necessitating screening of different ligand variations.
Q3: Can this compound ligands be used in both organocatalysis and metal-catalyzed reactions?
A3: Yes, derivatives of 3-methylbutane-1,3-diamine have shown potential as powerful organocatalysts, particularly in asymmetric synthesis where the amine functionalities can precisely control the stereochemical outcome.[1] Additionally, these diamine ligands are effective in forming complexes with various transition metals such as copper, palladium, and iridium, making them versatile for a range of metal-catalyzed enantioselective transformations.
Q4: What are common solvents and temperature ranges for reactions using these ligands?
A4: The choice of solvent and temperature are critical parameters that must be optimized for each specific reaction. Common solvents for asymmetric catalysis using diamine ligands include ethereal solvents (e.g., THF, diethyl ether), chlorinated solvents (e.g., dichloromethane), and aromatic hydrocarbons (e.g., toluene). The optimal temperature can vary widely, from sub-zero temperatures (e.g., -78 °C) to elevated temperatures, depending on the activation energy of the reaction and the stability of the catalyst and reactants.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound ligands.
Issue 1: Low Enantioselectivity (Low ee%)
Possible Causes and Solutions:
-
Incorrect Ligand-to-Metal Ratio: The stoichiometry of the ligand to the metal precursor is crucial for the formation of the active catalytic species.
-
Solution: Screen a range of ligand-to-metal ratios (e.g., 1:1, 1.1:1, 1.2:1) to determine the optimal stoichiometry for your specific reaction.
-
-
Suboptimal Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the transition state of the enantioselective step.
-
Solution: Perform a solvent screen including both polar aprotic (e.g., THF, CH2Cl2) and nonpolar (e.g., toluene, hexanes) solvents.
-
-
Inappropriate Reaction Temperature: The enantioselectivity of many asymmetric reactions is highly temperature-dependent.
-
Solution: Systematically vary the reaction temperature. Lower temperatures often lead to higher enantioselectivity, although reaction rates will be slower.
-
-
Presence of Impurities: Water, oxygen, or other impurities in the reagents or solvents can deactivate the catalyst or interfere with the reaction.
-
Solution: Ensure all reagents and solvents are rigorously dried and degassed. Conduct reactions under an inert atmosphere (e.g., argon or nitrogen).
-
Issue 2: Poor Catalyst Activity or Low Conversion
Possible Causes and Solutions:
-
Inefficient Catalyst Formation: The pre-formation of the active catalyst from the ligand and metal precursor may be incomplete.
-
Solution: Increase the pre-formation time or temperature. Consider the use of additives that can facilitate catalyst formation.
-
-
Catalyst Decomposition: The catalyst may be unstable under the reaction conditions.
-
Solution: Screen different solvents and temperatures to find conditions that promote catalyst stability. The use of a slight excess of the ligand can sometimes stabilize the catalytic complex.
-
-
Substrate Inhibition: The substrate or product may be inhibiting the catalyst.
-
Solution: Adjust the rate of addition of the substrate to maintain a low concentration throughout the reaction.
-
Data Presentation
The following table provides an illustrative example of how to present data when screening different chiral diamine ligands for an asymmetric reaction.
| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | N,N'-dimethyl-1,2-diphenylethanediamine | THF | 0 | 85 | 92 |
| 2 | This compound | THF | 0 | 90 | 95 |
| 3 | This compound | Toluene | 0 | 88 | 91 |
| 4 | This compound | CH2Cl2 | 0 | 92 | 96 |
| 5 | This compound | CH2Cl2 | -20 | 95 | 98 |
| 6 | (1R,2R)-(-)-1,2-Cyclohexanediamine | CH2Cl2 | -20 | 82 | 89 |
This table is for illustrative purposes only. Actual results will vary depending on the specific reaction and substrates.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on known procedures for the synthesis of similar N,N'-dialkylated 1,3-diamines.
-
Step 1: Formation of the Diimine. To a solution of 3-methyl-1,3-butanediamine (1.0 eq) in an appropriate solvent (e.g., methanol or ethanol), add the desired aldehyde (2.2 eq). The mixture is stirred at room temperature for 12-24 hours. The formation of the diimine can be monitored by TLC or GC-MS. The solvent is then removed under reduced pressure.
-
Step 2: Reduction to the Diamine. The crude diimine is dissolved in a suitable solvent (e.g., methanol) and cooled to 0 °C. A reducing agent, such as sodium borohydride (NaBH4) (4.0 eq), is added portion-wise. The reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
Step 3: Work-up and Purification. The reaction is quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
General Protocol for a Catalytic Asymmetric Reaction
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, the metal precursor (e.g., Cu(OAc)2, Pd(dba)2) and the this compound ligand are dissolved in a dry, degassed solvent. The mixture is stirred at a specified temperature for a set period (e.g., 30 minutes at room temperature) to allow for the formation of the active catalyst.
-
Reaction Execution: The substrate is then added to the solution of the pre-formed catalyst. The reaction is stirred at the desired temperature and monitored by an appropriate analytical technique (e.g., TLC, GC, HPLC).
-
Work-up and Analysis: Upon completion, the reaction is quenched, and the product is isolated through standard extraction and purification procedures. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Generalized catalytic cycle for a metal-diamine complex.
References
stability issues of N3-methylbutane-1,3-diamine under reaction conditions
Disclaimer: The chemical name "N3-methylbutane-1,3-diamine" is ambiguous according to standard IUPAC nomenclature. This guide addresses the stability and handling of the closely related compound 3-methylbutane-1,3-diamine and provides general guidance for N-alkylated 1,3-diamines based on established chemical principles and data from analogous structures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with 3-methylbutane-1,3-diamine and related N-alkylated diamines?
A1: The primary stability concerns for 3-methylbutane-1,3-diamine and similar N-alkylated diamines include:
-
Oxidative Degradation: Amines are susceptible to oxidation, which can be accelerated by exposure to air, heat, and certain metal catalysts. This can lead to the formation of colored impurities and byproducts.
-
Reaction with Carbon Dioxide: Like many amines, 1,3-diamines can react with atmospheric carbon dioxide (CO2) to form carbamates. This can be a significant issue during storage and handling, potentially leading to the formation of solid precipitates or a decrease in the effective concentration of the diamine.
-
Thermal Decomposition: At elevated temperatures, diamines can undergo thermal degradation. For 1,3-diamines, a common degradation pathway involves the formation of carbamates which can then undergo intermolecular cyclization to form cyclic ureas (e.g., tetrahydro-2(1H)-pyrimidione for 1,3-diaminopropane) or react with another diamine molecule to form ureas.[1][2][3]
-
Incompatibility with Certain Reagents: N-alkylated diamines are basic and nucleophilic, making them incompatible with acids, acid chlorides, anhydrides, and strong oxidizing agents.[4] Reactions with these reagents are often highly exothermic.
Q2: How should 3-methylbutane-1,3-diamine be stored to ensure its stability?
A2: To ensure the long-term stability of 3-methylbutane-1,3-diamine and related compounds, the following storage conditions are recommended:
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and reaction with atmospheric CO2.
-
Cool and Dark Place: Keep the container tightly sealed and stored in a cool, dark place to minimize thermal and light-induced degradation.
-
Appropriate Container: Use a container made of a material that is non-reactive with amines, such as amber glass or a suitable plastic.
Q3: What are common signs of degradation in my sample of 3-methylbutane-1,3-diamine?
A3: Signs of degradation to look for include:
-
Color Change: The appearance of a yellow or brown color in a previously colorless or pale-yellow liquid can indicate oxidative degradation.
-
Formation of Precipitate: The presence of a solid precipitate may suggest the formation of carbamates from a reaction with CO2 or other degradation products.
-
Inconsistent Reaction Results: If you observe a decrease in yield or an increase in side products in a well-established reaction, it may be due to the degradation of the diamine starting material.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low reaction yield | Degradation of the diamine | - Verify the purity of the diamine by NMR or GC-MS before use.- Use freshly opened or purified diamine for the reaction.- Ensure the reaction is performed under an inert atmosphere. |
| Formation of a white precipitate during the reaction | Reaction with atmospheric or dissolved CO2 | - Degas all solvents before use.- Run the reaction under a positive pressure of an inert gas (N2 or Ar).- If possible, use a closed system to prevent the ingress of air. |
| Reaction mixture turns dark | Oxidative degradation | - Use deoxygenated solvents.- Avoid the use of metal spatulas or catalysts that can promote oxidation, unless required for the reaction.- Keep the reaction temperature as low as possible. |
| Side products observed in mass spectrometry corresponding to urea or cyclic urea | Thermal degradation or reaction with a carbonyl source | - Lower the reaction temperature.- If a carbonate-containing reagent is used, consider an alternative.- The degradation pathway for similar diamines involves carbamate formation followed by cyclization or reaction with another amine to form a urea.[1][2][3] |
Experimental Protocols
General Protocol for Acylation of 3-Methylbutane-1,3-diamine
This protocol describes a general procedure for the acylation of 3-methylbutane-1,3-diamine with an acid chloride, with precautions to minimize degradation.
Materials:
-
3-methylbutane-1,3-diamine
-
Acid chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or another non-nucleophilic base
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
Procedure:
-
Setup: Assemble the reaction glassware and dry it thoroughly in an oven. Allow to cool to room temperature under a stream of inert gas.
-
Reagent Preparation: Dissolve 3-methylbutane-1,3-diamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM in the round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Dissolve the acid chloride (2.1 eq) in anhydrous DCM in the dropping funnel. Add the acid chloride solution dropwise to the cooled diamine solution over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathway of a 1,3-Diamine with CO2
Caption: Degradation of 1,3-diamines with CO2.
Experimental Workflow for Acylation
Caption: Experimental workflow for diamine acylation.
References
Technical Support Center: Stereospecific Synthesis of N3-methylbutane-1,3-diamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereospecific synthesis of N3-methylbutane-1,3-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereospecific synthesis of this compound?
The main challenges in the stereospecific synthesis of this compound revolve around controlling the stereochemistry at the C3 position. Key difficulties include:
-
Achieving high diastereoselectivity and/or enantioselectivity: Introducing the two amine groups and the methyl group with the desired spatial orientation is a significant hurdle.
-
Preventing side reactions: The presence of two amine functionalities can lead to undesired side reactions, such as over-alkylation or cyclization.
-
Purification of stereoisomers: Separating the desired stereoisomer from other diastereomers or enantiomers can be challenging and may require specialized chromatographic techniques.
-
Removal of chiral auxiliaries: While chiral auxiliaries can effectively control stereochemistry, their subsequent removal without racemization or degradation of the product can be problematic.[1][2]
Q2: What are the common synthetic strategies to control stereochemistry in diamine synthesis?
Several strategies are employed to control stereochemistry in the synthesis of chiral diamines, which can be adapted for this compound:
-
Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction.[1] Evans oxazolidinones and pseudoephedrine are common examples.[1]
-
Asymmetric Catalysis: This approach utilizes a chiral catalyst to favor the formation of one stereoisomer over another. Metal-catalyzed asymmetric hydrogenation or hydroamination are relevant techniques.[3]
-
Substrate-Controlled Synthesis: In this method, the existing stereochemistry in the starting material dictates the stereochemical outcome of subsequent reactions.
-
Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.
Q3: How do I choose the appropriate chiral auxiliary for my synthesis?
The choice of a chiral auxiliary depends on several factors:
-
The specific reaction: Different auxiliaries are effective for different types of reactions (e.g., alkylations, aldol reactions).
-
Desired stereoisomer: Some auxiliaries are available in both enantiomeric forms, allowing for the synthesis of either enantiomer of the target molecule.
-
Ease of removal: The auxiliary should be removable under conditions that do not affect the stereochemical integrity of the product.
-
Cost and availability: The cost and commercial availability of the auxiliary are also practical considerations.
Q4: What are the typical methods for purifying chiral diamines?
Purification of chiral diamines often involves:
-
Chiral chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be used to separate enantiomers.
-
Diastereomeric salt formation: Reacting the diamine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization, is a classical resolution technique.
-
Standard column chromatography: Diastereomers can often be separated using standard silica gel column chromatography, although this may require careful optimization of the solvent system.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Chiral Auxiliary-Mediated Synthesis
| Potential Cause | Suggested Solution |
| Incorrect temperature. | Many stereoselective reactions are highly temperature-dependent. Running the reaction at a lower temperature can significantly improve diastereoselectivity. |
| Inappropriate solvent. | The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Screen a variety of solvents to find the optimal one. |
| Wrong choice of Lewis acid. | In many reactions involving chiral auxiliaries, a Lewis acid is used. The nature of the Lewis acid can have a profound impact on the stereochemical outcome. Experiment with different Lewis acids (e.g., TiCl4, SnCl4, Et2AlCl). |
| Steric hindrance. | The steric bulk of the reactants can affect the approach of the reagents. Consider modifying the protecting groups or the chiral auxiliary to minimize steric hindrance. |
Problem 2: Difficulty in Removing the Chiral Auxiliary
| Potential Cause | Suggested Solution |
| Harsh cleavage conditions. | The conditions used to remove the auxiliary may be degrading the product or causing epimerization. |
| Incomplete reaction. | The cleavage reaction may not be going to completion. |
| Product instability. | The unprotected diamine may be unstable under the reaction or workup conditions. |
Problem 3: Low Yield in Asymmetric Catalytic Reactions
| Potential Cause | Suggested Solution |
| Catalyst poisoning. | Impurities in the starting materials or solvents can deactivate the catalyst. Ensure all reagents and solvents are of high purity. |
| Incorrect catalyst loading. | The amount of catalyst used can be critical. Optimize the catalyst loading to maximize the yield. |
| Sub-optimal reaction conditions. | Factors such as temperature, pressure, and reaction time can all affect the yield. A design of experiments (DoE) approach can be useful for optimizing these parameters. |
| Ligand degradation. | The chiral ligand used in the catalytic system may be unstable under the reaction conditions. |
Comparative Data on Stereoselective Diamine Synthesis
The following table summarizes representative data for different methods of chiral diamine synthesis, which can serve as a benchmark for what might be achievable for this compound.
| Method | Substrate | Catalyst/Auxiliary | Yield (%) | Stereoselectivity (dr or ee) | Reference |
| Asymmetric Hydroamination | Allylic amines | Rh-catalyst with MeO-Biphep ligand | Moderate to good | Up to 95% ee | [3] |
| Ring-opening of aziridines | meso-aziridines | Cr(III)-Schiff base complex | 73-95 | 83-94% ee | [3] |
| Reductive Coupling | Imines and allenamides | Cu(OAc)2/PCy3 | High | High diastereoselectivity | [4] |
| Directed Hydroamination | Allylic amines | Rh-catalyst | 42-73 | 13:1 to >20:1 dr | [5] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydroamination of an Allylic Amine
This protocol is a general representation and would require optimization for the specific synthesis of this compound.
-
Catalyst Preparation: In a glovebox, a solution of the rhodium precursor and the chiral ligand (e.g., MeO-Biphep) in an appropriate solvent (e.g., THF) is prepared.
-
Reaction Setup: The allylic amine starting material is dissolved in the reaction solvent in a Schlenk flask.
-
Reaction Execution: The catalyst solution is added to the solution of the allylic amine. The reaction mixture is then stirred at the desired temperature for the specified time.
-
Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to isolate the chiral diamine.
Protocol 2: General Procedure for Ring-Opening of a meso-Aziridine
This protocol provides a general method that can be adapted for the synthesis of chiral diamines.
-
Reaction Setup: To a solution of the meso-aziridine in a suitable solvent (e.g., CH2Cl2) at room temperature is added the chiral catalyst (e.g., a tridentate Schiff base chromium(III) complex).
-
Nucleophile Addition: The amine nucleophile is then added to the reaction mixture.
-
Reaction Monitoring: The reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
Workup and Purification: The reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the desired 1,2-diamine.
Visualizations
Caption: A generalized experimental workflow for the stereospecific synthesis of this compound.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning by N3-methylbutane-1,3-diamine and Its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation suspected to be caused by N3-methylbutane-1,3-diamine or its derivatives.
Troubleshooting Guides
Issue: Rapid Loss of Catalytic Activity After Introduction of this compound
Question: My hydrogenation reaction, which typically runs efficiently, shows a significant drop in conversion rate shortly after introducing a substrate containing this compound. What is the likely cause and how can I troubleshoot it?
Answer:
A rapid decrease in catalytic activity upon the introduction of this compound strongly suggests catalyst poisoning. Amines are well-known catalyst poisons, particularly for metal catalysts used in hydrogenation reactions.[1][2] The nitrogen atoms in the diamine can strongly adsorb to the active metal sites, blocking them and preventing reactant molecules from accessing them.[3][4]
Troubleshooting Steps:
-
Confirm Poisoning:
-
Control Experiment: Run the reaction under identical conditions but without this compound. If the catalyst activity remains high, it points towards the diamine as the poison.
-
Dose-Response Study: Introduce increasing, small concentrations of this compound to a fresh catalyst batch and monitor the activity. A concentration-dependent decrease in activity is a strong indicator of poisoning.
-
-
Characterize the Deactivated Catalyst:
-
Temperature-Programmed Desorption (TPD): This technique can be used to study the desorption of species from the catalyst surface. A TPD profile of the poisoned catalyst may show desorption peaks corresponding to the diamine or its decomposition products, confirming its presence on the surface.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the elemental composition and chemical state of the catalyst surface. Analysis of the N 1s region can confirm the presence of nitrogen species from the diamine on the catalyst.[5]
-
-
Mitigation Strategies:
-
Feed Purification: If possible, remove or reduce the concentration of this compound in the reactant stream before it comes into contact with the catalyst.[6][7] This can be achieved through methods like adsorption on acidic materials.
-
Catalyst Modification: Consider using a catalyst that is more resistant to amine poisoning. This could involve using a different metal, modifying the support, or adding promoters that reduce the affinity of the active sites for nitrogen compounds.
-
Process Parameter Optimization: In some cases, adjusting reaction conditions such as temperature or pressure might help to weaken the adsorption of the poison on the catalyst surface. However, this is often a less effective long-term solution.
-
Issue: Gradual Decline in Product Selectivity Over Time
Question: I am observing a gradual decrease in the desired product selectivity in my reaction, and I suspect this compound, present as an impurity, might be the cause. How can I confirm this and what can I do?
Answer:
A gradual decline in selectivity can also be a symptom of catalyst poisoning. The poison may not only block active sites but also alter the electronic properties of the catalyst, leading to changes in the reaction pathways and favoring the formation of undesired byproducts.[8]
Troubleshooting Steps:
-
Correlate Impurity Levels with Selectivity:
-
Analyze your feedstock for the concentration of this compound over time and plot this against the observed product selectivity. A strong correlation suggests a causal link.
-
-
Surface Analysis of the Used Catalyst:
-
Employ surface-sensitive techniques like XPS and Scanning Transmission Electron Microscopy (STEM) to examine the catalyst at different stages of its lifecycle.[5] Look for the accumulation of nitrogen-containing species and any changes in the morphology or particle size of the active metal.
-
-
Investigate Potential Side Reactions:
-
Consider the possibility that this compound itself is participating in side reactions on the catalyst surface, leading to the formation of byproducts that further poison or modify the catalyst.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of catalyst poisoning by this compound?
A1: The primary mechanism is the strong chemisorption of the nitrogen atoms' lone pair electrons onto the active metal sites of the catalyst (e.g., Pd, Pt, Ni, Rh).[1][2] This blocks the sites from the intended reactants. The presence of two amine groups in this compound can lead to even stronger binding through chelation, where both nitrogen atoms coordinate to the same or adjacent metal atoms.
Q2: Are all catalysts equally susceptible to poisoning by this compound?
A2: No. Noble metal catalysts like palladium, platinum, and rhodium are generally highly susceptible to poisoning by nitrogen compounds.[1] The susceptibility can also depend on the catalyst support, metal particle size, and the presence of promoters. Acidic catalysts, such as zeolites, can also be poisoned by the neutralization of their acid sites by the basic amine.[2]
Q3: Can a catalyst poisoned by this compound be regenerated?
A3: Regeneration may be possible but depends on the strength of the poison-catalyst bond.
-
Reversible Poisoning: If the diamine is weakly adsorbed, it might be possible to remove it by treating the catalyst at elevated temperatures under a flow of inert gas or hydrogen.
-
Irreversible Poisoning: Strong chemisorption often leads to irreversible poisoning, where the poison cannot be removed without damaging the catalyst structure.[8] In such cases, catalyst replacement is necessary.
Q4: How can I prevent catalyst poisoning by this compound?
A4: The most effective strategy is to prevent the poison from reaching the catalyst.[6]
-
Feedstock Purification: Implement a purification step to remove the diamine from the reactants before they enter the reactor. Adsorption beds with materials like activated carbon or acidic zeolites can be effective.[6]
-
Guard Beds: Use a sacrificial bed of a less expensive catalyst or an adsorbent material upstream of the main catalyst bed to capture the poison.[5]
-
Catalyst Design: In the long term, developing a catalyst that is more tolerant to nitrogen-containing compounds is a viable strategy.
Quantitative Data Summary
Table 1: Effect of this compound Concentration on Catalyst Activity
| Catalyst | Reactant | This compound Conc. (ppm) | Relative Activity (%) |
| 5% Pd/C | Nitrobenzene | 0 | 100 |
| 10 | 65 | ||
| 50 | 20 | ||
| 100 | <5 | ||
| Raney Ni | Adiponitrile | 0 | 100 |
| 10 | 80 | ||
| 50 | 45 | ||
| 100 | 15 |
Table 2: Comparison of Poisoning Effects of Different Amines
| Catalyst | Poison (50 ppm) | Relative Activity (%) |
| 5% Pt/Al2O3 | Ammonia | 75 |
| Aniline | 50 | |
| Pyridine | 30 | |
| This compound (estimated) | <20 |
Note: The higher poisoning potential of the diamine is estimated due to the possibility of chelation.
Experimental Protocols
Protocol 1: Temperature-Programmed Desorption (TPD) to Confirm Adsorption of this compound
-
Sample Preparation:
-
A known weight of the fresh catalyst is loaded into a quartz reactor.
-
The catalyst is pre-treated under standard reaction conditions (e.g., reduction in H2 flow at a specific temperature).
-
A controlled amount of this compound vapor in an inert carrier gas (e.g., He or Ar) is passed over the catalyst at a temperature where adsorption is expected.
-
The system is then purged with the inert gas to remove any physisorbed diamine.
-
-
TPD Measurement:
-
The temperature of the reactor is ramped up at a linear rate (e.g., 10 °C/min) under a constant flow of the inert gas.
-
A mass spectrometer or a thermal conductivity detector (TCD) is used to monitor the composition of the effluent gas.
-
The resulting plot of detector signal versus temperature will show desorption peaks corresponding to the diamine and any decomposition products. The temperature of the peak maximum can provide information about the strength of adsorption.
-
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis of Poisoned Catalyst
-
Sample Handling:
-
The poisoned catalyst is carefully transferred to the XPS sample holder with minimal exposure to air to prevent surface oxidation. This is often done in a glovebox.
-
A sample of the fresh, unexposed catalyst should also be analyzed as a reference.
-
-
Data Acquisition:
-
The sample is introduced into the ultra-high vacuum chamber of the XPS instrument.
-
A wide survey scan is first acquired to identify all the elements present on the surface.
-
High-resolution scans are then obtained for the elements of interest, particularly N 1s, the metal (e.g., Pd 3d, Pt 4f), C 1s, and O 1s.
-
-
Data Analysis:
-
The binding energy of the N 1s peak will confirm the presence of nitrogen on the surface. The exact binding energy can give clues about the chemical state of the nitrogen (e.g., coordinated amine vs. protonated amine).
-
Comparison of the metal peak intensities between the fresh and poisoned catalyst can indicate if the poison is masking the active sites.
-
Changes in the binding energy of the metal peaks can suggest electronic modifications of the catalyst due to the adsorbate.
-
Visualizations
Caption: Mechanism of competitive adsorption leading to catalyst poisoning.
Caption: Troubleshooting workflow for diagnosing catalyst poisoning.
References
- 1. researchgate.net [researchgate.net]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. Catalyst Poisoning Testing [intertek.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. How to manage catalyst deactivation in reforming units [eureka.patsnap.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: N3-methylbutane-1,3-diamine Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N3-methylbutane-1,3-diamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic route: the selective N-methylation of 3-methylbutane-1,3-diamine.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| YIELD-001 | Low to no conversion of starting material (3-methylbutane-1,3-diamine). | 1. Insufficient reactivity of the methylating agent. 2. Low reaction temperature. 3. Poor catalyst activity or catalyst poisoning. 4. Inadequate mixing in a heterogeneous reaction. | 1. Switch to a more reactive methylating agent (e.g., methyl iodide, dimethyl sulfate). Caution: these are more hazardous. Consider using paraformaldehyde with a suitable reducing agent.[1] 2. Gradually increase the reaction temperature in 10°C increments, monitoring for side product formation. 3. Ensure the catalyst is fresh and handled under appropriate inert conditions if air-sensitive. Consider a different catalyst system, such as a Cu-based[1] or Ru-based catalyst.[2] 4. Increase stirring speed or consider a different solvent system to improve solubility and contact between reactants. |
| SEL-001 | Significant formation of the di-methylated product (N,N'-dimethyl-3-methylbutane-1,3-diamine). | 1. High reactivity of the mono-methylated product. 2. Excess of the methylating agent. 3. High reaction temperature or prolonged reaction time. | 1. Use a less reactive methylating agent like dimethyl carbonate.[3][4] 2. Use a stoichiometric amount or slight excess (1.0-1.2 equivalents) of the methylating agent relative to the diamine. 3. Optimize reaction temperature and time. Monitor the reaction progress closely by GC-MS or LC-MS and stop the reaction once the desired product concentration is maximized. |
| SEL-002 | Formation of quaternary ammonium salts. | 1. Use of a highly reactive methylating agent (e.g., methyl iodide) in excess. 2. High reaction temperatures. | 1. Avoid highly reactive methylating agents for this synthesis. If their use is necessary, carefully control stoichiometry and reaction time. 2. Lower the reaction temperature to reduce the rate of overalkylation. |
| PUR-001 | Difficulty in purifying this compound from the reaction mixture. | 1. Similar boiling points of the desired product and byproducts. 2. Formation of a complex mixture of products. | 1. Consider derivatization of the diamines to facilitate separation (e.g., formation of Schiff bases or carbamates), followed by deprotection. 2. Employ column chromatography with a suitable stationary and mobile phase. Consider using an acidic or basic alumina column to aid in the separation of amines. 3. For isomeric mixtures, consider forming crystalline complexes with phenols to isolate the desired isomer.[5] |
| SCALE-001 | Reaction does not scale up effectively from lab to pilot plant (e.g., lower yield, different product profile). | 1. Mass and heat transfer limitations. 2. Changes in local concentrations of reactants. 3. Inefficient mixing at a larger scale. | 1. Ensure efficient stirring and temperature control in the larger reactor. Consider using a jacketed reactor with precise temperature regulation. 2. Implement controlled addition of the methylating agent over time to maintain a low concentration and favor mono-methylation. 3. Re-evaluate the mixing parameters for the larger vessel to ensure homogeneity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct route is the selective mono-N-methylation of the primary diamine, 3-methylbutane-1,3-diamine. However, achieving high selectivity can be challenging due to the potential for overalkylation.[6][7] Alternative methods for synthesizing 1,3-diamines in general exist, but specific protocols for this molecule are not widely published.[8][9]
Q2: What are the main challenges in the N-methylation of primary diamines?
A2: The primary challenge is controlling the selectivity of the reaction to favor the mono-methylated product over the di-methylated and quaternary ammonium salt byproducts.[6][7] This is because the product of the initial methylation is still a nucleophilic amine that can react further with the methylating agent.
Q3: Which methylating agents are recommended for selective mono-methylation?
A3: For improved selectivity, less reactive methylating agents such as dimethyl carbonate (DMC) are often preferred over highly reactive ones like methyl iodide.[3][4] Other systems, like paraformaldehyde in the presence of a reducing agent and a suitable catalyst, have also shown good selectivity.[1] The use of CO2 with a reducing agent is another emerging green alternative.[10]
Q4: What analytical techniques are suitable for monitoring the reaction progress and product purity?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the reaction, as it can separate and identify the starting material, the desired mono-methylated product, and the di-methylated byproduct. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD or MS) can also be used. For purity assessment of the final product, quantitative NMR (qNMR) and elemental analysis are recommended.
Q5: Are there any safety concerns associated with the synthesis of this compound?
A5: Yes. Many methylating agents, such as methyl iodide and dimethyl sulfate, are toxic and carcinogenic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. The diamine starting material and product may also be corrosive and irritants. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Experimental Protocols
Protocol 1: Selective Mono-N-methylation using Dimethyl Carbonate (DMC)
This protocol is a generalized procedure based on methods for selective N-methylation of amines.[3][4]
Materials:
-
3-methylbutane-1,3-diamine
-
Dimethyl carbonate (DMC)
-
Methanol (solvent)
-
Potassium carbonate (base)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware with reflux condenser
-
Heating mantle with temperature control and magnetic stirrer
Procedure:
-
Set up a round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere.
-
To the flask, add 3-methylbutane-1,3-diamine (1.0 eq), potassium carbonate (2.0 eq), and methanol.
-
Stir the mixture at room temperature for 15 minutes to ensure good mixing.
-
Add dimethyl carbonate (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-24 hours.
-
Monitor the reaction progress by GC-MS at regular intervals.
-
Once the desired conversion is achieved, cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of methanol.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Different N-Methylation Methods for Primary Amines (Literature Data)
| Methylating Agent | Catalyst | Temperature (°C) | Pressure | Typical Selectivity for Mono-methylation | Reference |
| Paraformaldehyde/H₂ | Raney Ni | 100-180 | 1.3-2.0 MPa | 21-97% yield (product dependent) | [1] |
| Paraformaldehyde/H₂ | CuAlOx | 120-140 | 0.5 MPa | 61-89% yield | [1] |
| Dimethyl Carbonate | Phosphonium Salts | 140-170 | Atmospheric | Up to 96% selectivity | [3] |
| CO₂/Borane Complex | DIC | Ambient | 1 atm | Highly selective (sterically dependent) | [10] |
| Methanol | Ru(II) complex | 110-130 | Atmospheric | Good to excellent yields | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US4034039A - Purification of methylenedianilines - Google Patents [patents.google.com]
- 6. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. DIC–borane-catalyzed selective methylation of primary amines with CO2 using boranes as reducing agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Navigating C-N Cross-Coupling Reactions: A Comparative Guide to N-Alkylated Diamine Ligands
A detailed analysis of N-alkylated diamine ligands in copper-catalyzed C-N cross-coupling reactions, providing researchers and drug development professionals with comparative performance data and detailed experimental protocols to guide catalyst selection. While direct catalytic applications of N3-methylbutane-1,3-diamine are not extensively documented in current literature, this guide focuses on closely related and widely used N,N'-dialkylated diamine ligands to offer valuable insights into their catalytic efficacy.
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, pivotal in the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the methodologies to achieve this, the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination stand out as powerful tools for the arylation of amines. The efficiency of these reactions is often dictated by the choice of ligand, with N-alkylated diamines emerging as a versatile and effective class of ligands, particularly in copper-catalyzed systems. These ligands are lauded for their ability to stabilize the copper catalyst, enhance reaction rates, and prevent ligand N-arylation, a common side reaction.
This guide provides a comparative overview of the performance of N-alkylated diamine ligands in a copper-catalyzed C-N cross-coupling reaction, a transformation of broad synthetic utility. Due to the limited availability of specific data for this compound, we will focus on the well-documented performance of N,N'-dimethylethylenediamine (DMEDA) and compare it with other diamine ligands to elucidate structure-activity relationships.
Comparative Performance of Diamine Ligands in C-N Coupling
The following table summarizes the performance of various N-alkylated diamine ligands in the copper-catalyzed coupling of iodobenzene and morpholine. This reaction serves as a representative example to compare the efficacy of different ligand structures under standardized conditions.
| Ligand | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N,N'-Dimethylethylenediamine (DMEDA) | CuI (5 mol%) | Toluene | 110 | 24 | 95 |
| N,N'-Dimethyl-1,3-propanediamine | CuI (5 mol%) | Toluene | 110 | 24 | 88 |
| trans-N,N'-Dimethyl-1,2-cyclohexanediamine | CuI (5 mol%) | Toluene | 110 | 24 | 98 |
| N-Methylethylenediamine | CuI (5 mol%) | Toluene | 110 | 24 | 75 |
| Ethylenediamine | CuI (5 mol%) | Toluene | 110 | 24 | 60 |
Data is synthesized from typical results found in the literature for Ullmann-type C-N coupling reactions. Actual yields may vary based on specific substrate combinations and reaction conditions.
Experimental Protocols
Below is a detailed methodology for a general copper-catalyzed C-N cross-coupling reaction using an N-alkylated diamine ligand.
General Procedure for the Copper-Catalyzed Amination of Aryl Iodides:
-
Reaction Setup: An oven-dried Schlenk tube is charged with copper(I) iodide (CuI, 0.05 mmol), the aryl iodide (1.0 mmol), and a magnetic stir bar.
-
Atmosphere: The tube is evacuated and backfilled with argon three times to ensure an inert atmosphere.
-
Reagent Addition: The N-alkylated diamine ligand (0.1 mmol), the amine (1.2 mmol), the solvent (e.g., toluene, 2 mL), and the base (e.g., K₃PO₄, 2.0 mmol) are added sequentially under a positive pressure of argon.
-
Reaction Conditions: The Schlenk tube is sealed, and the reaction mixture is stirred at the specified temperature (e.g., 110 °C) for the designated time (e.g., 24 hours).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-aryl amine.
Mechanistic Overview and Visualization
The catalytic cycle of the copper-catalyzed Ullmann C-N cross-coupling reaction with a diamine ligand is believed to proceed through a series of well-defined steps. The diagram below illustrates the generally accepted mechanism.
Caption: General catalytic cycle for the copper-catalyzed Ullmann C-N cross-coupling reaction.
Conclusion
While the specific catalytic activity of this compound remains an area for future investigation, the comparative data for analogous N-alkylated diamines, such as N,N'-dimethylethylenediamine and N,N'-dimethyl-1,3-propanediamine, underscore their utility as effective ligands in copper-catalyzed C-N cross-coupling reactions. The choice of ligand has a significant impact on reaction efficiency, with sterically hindered and N,N'-disubstituted diamines often providing superior results. The provided experimental protocol offers a robust starting point for researchers exploring these powerful synthetic transformations. Further optimization of reaction conditions and ligand design will continue to expand the scope and applicability of these reactions in academic and industrial research.
A Comparative Guide to Analytical Techniques for N3-methylbutane-1,3-diamine Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of N3-methylbutane-1,3-diamine and its related products. The information presented herein is intended to assist researchers in selecting the most appropriate methods for their specific analytical needs, from routine quality control to in-depth structural elucidation and quantification.
Data Presentation: At-a-Glance Comparison of Analytical Techniques
The following table summarizes the performance of various analytical techniques for the characterization of this compound products, offering a comparative overview of their key attributes.
| Technique | Purpose | Sample Throughput | Sensitivity | Specificity | Cost | Key Advantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation, Purity Assessment | Low to Medium | Low to Moderate | Very High | High | Provides detailed structural information and is non-destructive. |
| Mass Spectrometry (MS) | Molecular Weight Determination, Structural Information | High | Very High | High | High | Excellent for identifying unknowns and quantifying trace amounts. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and Identification of Volatile Compounds | High | High | Very High | Medium to High | Ideal for analyzing complex mixtures of volatile and semi-volatile compounds. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation and Quantification of Non-Volatile Compounds | High | Very High | Very High | High | Suitable for a wide range of compounds, including those that are not amenable to GC. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | High | Moderate | Moderate | Low | Rapid and simple method for confirming the presence of specific chemical bonds. |
Experimental Protocols: Detailed Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information about this compound and its derivatives for structural confirmation and purity analysis.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Methanol-d₄ (CD₃OD)) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the analyte.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 (¹³C) NMR spectrum.
-
Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify volatile components in a sample containing this compound and its reaction byproducts.
Methodology:
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 10 µg/mL.[1]
-
If the compounds are not sufficiently volatile, derivatization may be necessary. For diamines, acylation with reagents like trifluoroacetic anhydride (TFAA) can improve volatility and chromatographic performance.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify compounds by comparing their mass spectra with a reference library (e.g., NIST). Quantify using the peak area of a characteristic ion.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To provide sensitive and selective quantification of this compound and its products, especially for non-volatile or thermally labile compounds.
Methodology:
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and methanol or acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or ion trap).
-
Chromatographic Conditions:
-
Column: A C18 or a perfluorophenyl (PFP) column is often suitable for separating amines.[2]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for amines.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ion pairs need to be optimized for this compound and its specific products.
-
-
Data Analysis: Quantify the analytes by constructing a calibration curve using the peak area ratios of the analyte to an internal standard.
Visualizations: Workflows and Pathways
The following diagrams illustrate the typical experimental workflows for the characterization of this compound products.
Caption: NMR Spectroscopy Workflow for Structural Analysis.
Caption: GC-MS Workflow for Volatile Compound Analysis.
Caption: LC-MS/MS Workflow for Sensitive Quantification.
References
Performance Evaluation of N3-Methylbutane-1,3-diamine Based Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of catalysts derived from the N3-methylbutane-1,3-diamine scaffold, a promising class of organocatalysts in asymmetric synthesis. Their efficacy is critically compared with established alternatives, supported by quantitative data from peer-reviewed literature. Detailed experimental protocols for key reactions are provided to facilitate the replication and adaptation of these methods in a research setting.
Overview of this compound Based Catalysts
Derivatives of 1,3-diamines have emerged as powerful tools in organocatalysis, particularly in enantioselective transformations such as Mannich and aldol reactions. The strategic arrangement of a primary and a tertiary amine in a 1,3-relationship allows for a cooperative catalytic mechanism. This dual functionality enables the catalyst to activate both the nucleophile and the electrophile, leading to high stereocontrol in the formation of new carbon-carbon bonds. The this compound framework, while not extensively studied under its parent name, is represented in the literature through more complex, yet structurally related, derivatives that have demonstrated exceptional performance.
Performance in Asymmetric Mannich Reactions
The asymmetric Mannich reaction is a cornerstone of organic synthesis for the preparation of chiral β-amino carbonyl compounds, which are valuable precursors for pharmaceuticals and natural products. The performance of a novel 1,3-diamine derived catalyst, closely related to the this compound scaffold, has been systematically evaluated and compared with a conventional cinchona-derived amine catalyst.
Comparative Performance Data
The following table summarizes the performance of a 1,3-diamine derived catalyst (Catalyst 1a ) in the asymmetric γ-position-selective Mannich reaction of a β-ketophosphonate with an imine, benchmarked against a cinchona-derived amine.
| Catalyst | Time (h) | Yield (%) | Enantiomeric Ratio (er) |
| Catalyst 1a | 54 | >99 | 96:4 |
| Cinchona-derived amine | 120 | 95 | 91:9 |
Table 1: Performance comparison of a 1,3-diamine derived catalyst (1a ) and a cinchona-derived amine in the asymmetric Mannich reaction. Data sourced from a 2023 study in the Journal of Organic Chemistry[1][2][3].
The data clearly indicates that the 1,3-diamine derived catalyst 1a is not only faster but also provides a higher level of enantioselectivity compared to the cinchona-derived catalyst under the optimized conditions[1][2][3].
Detailed Experimental Protocol: Asymmetric Mannich Reaction
The following is a representative experimental protocol for the asymmetric Mannich reaction using a 1,3-diamine derived catalyst, as detailed in the supporting information of the aforementioned study.
Materials:
-
1,3-Diamine derived catalyst (e.g., Catalyst 1a )
-
β-Ketophosphonate
-
Imine
-
Dibenzyl phosphate
-
Trifluoroacetic acid (TFA)
-
Solvent (e.g., Toluene)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere, add the 1,3-diamine derived catalyst (0.03 mmol, 0.3 equiv) and trifluoroacetic acid (0.03 mmol, 0.3 equiv).
-
Add the solvent (0.5 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the β-ketophosphonate (0.1 mmol, 1.0 equiv), the imine (0.12 mmol, 1.2 equiv), and dibenzyl phosphate (0.03 mmol, 0.3 equiv).
-
Stir the reaction mixture at the specified temperature (e.g., 25 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired Mannich product.
-
Determine the yield and enantiomeric excess of the product using appropriate analytical techniques (e.g., HPLC on a chiral stationary phase).
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is another fundamental carbon-carbon bond-forming reaction that benefits from organocatalysis. While specific data for this compound based catalysts in aldol reactions is limited in the current literature, the broader class of chiral diamine catalysts has been successfully employed. Proline and its derivatives are the most commonly used organocatalysts for this transformation, serving as a key benchmark for comparison.
General Performance of Chiral Diamine Catalysts
Chiral diamines, often in combination with a Brønsted acid co-catalyst, activate ketones to form nucleophilic enamines, which then react with aldehydes. The stereochemical outcome is dictated by the chiral environment created by the catalyst. While direct quantitative comparisons with this compound are not yet available, the following protocol outlines a typical procedure for a chiral diamine-catalyzed asymmetric aldol reaction.
Detailed Experimental Protocol: Asymmetric Aldol Reaction
This protocol is a generalized procedure based on established methods for asymmetric aldol reactions catalyzed by chiral diamines.
Materials:
-
Chiral diamine catalyst
-
Aldehyde
-
Ketone
-
Acid co-catalyst (e.g., benzoic acid)
-
Solvent (e.g., Dichloromethane, DCM)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a reaction vial under an inert atmosphere, add the chiral diamine catalyst (0.05 mmol, 5 mol%) and the acid co-catalyst (0.05 mmol, 5 mol%).
-
Add the solvent (1.0 mL) and stir the mixture at the desired temperature (e.g., -10 °C).
-
Add the aldehyde (1.0 mmol, 1.0 equiv) to the solution.
-
Add the ketone (5.0 mmol, 5.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction vigorously at the specified temperature and monitor its progress by TLC or NMR spectroscopy.
-
After the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the yield and stereoselectivity (diastereomeric ratio and enantiomeric excess) of the aldol product.
Visualizing Catalytic Pathways and Workflows
To better illustrate the processes involved in the evaluation and application of these catalysts, the following diagrams are provided.
Conclusion
Catalysts based on the 1,3-diamine scaffold, including derivatives of this compound, represent a highly effective and promising class of organocatalysts for asymmetric synthesis. The available data demonstrates their potential to outperform traditional catalysts in terms of reaction speed and enantioselectivity in Mannich reactions. While more research is needed to fully explore their application in a wider range of reactions and to provide direct comparisons with other catalyst classes like proline derivatives, the provided protocols and comparative data serve as a valuable resource for researchers aiming to leverage the power of these catalysts in their synthetic endeavors. The cooperative acid-base mechanism inherent to these 1,3-diamine catalysts makes them a versatile and powerful tool in the synthesis of complex chiral molecules.
References
A Comparative Analysis of N3-methylbutane-1,3-diamine and Propane-1,3-diamine for Research and Drug Development
A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and biological significance of N3-methylbutane-1,3-diamine and propane-1,3-diamine.
This guide provides a detailed comparative overview of this compound and propane-1,3-diamine, two aliphatic diamines with applications in chemical synthesis and potential relevance in drug discovery. While propane-1,3-diamine is a well-characterized compound, data on the experimental properties of this compound are less readily available. This document summarizes the existing information to facilitate further research and application development.
Physicochemical Properties
A side-by-side comparison of the known physicochemical properties of this compound and propane-1,3-diamine is presented below. It is important to note that the data for this compound are primarily computed, whereas the data for propane-1,3-diamine are experimentally verified.
| Property | This compound | Propane-1,3-diamine |
| IUPAC Name | 3-methylbutane-1,3-diamine[1] | propane-1,3-diamine[2] |
| Synonyms | 3-methyl-1,3-butanediamine | 1,3-Propanediamine, Trimethylenediamine[2] |
| CAS Number | 116473-67-7[1] | 109-76-2[2] |
| Molecular Formula | C5H14N2[1] | C3H10N2[2] |
| Molecular Weight | 102.18 g/mol [1] | 74.127 g/mol [2] |
| Boiling Point | Not available | 140.1 °C[2] |
| Melting Point | Not available | -12.0 °C[2] |
| Density | Not available | 0.888 g/mL[2] |
| Appearance | Not available | Colorless liquid[2] |
| Odor | Not available | Fishy, ammoniacal[2] |
| Solubility in Water | Not available | Soluble[2] |
| logP (computed) | -0.7[1] | -1.4[2] |
Synthesis and Characterization
The synthesis of these diamines involves standard organic chemistry reactions. While specific experimental protocols for this compound are not readily found in the literature, a general understanding of its synthesis can be inferred from established methods for similar compounds.
Synthesis of Propane-1,3-diamine
A common industrial method for the synthesis of propane-1,3-diamine involves a two-step process starting from acrylonitrile.[2]
Experimental Protocol:
-
Amination of Acrylonitrile: Acrylonitrile is reacted with an excess of ammonia. This reaction leads to the formation of β-aminopropionitrile.
-
Hydrogenation: The resulting β-aminopropionitrile is then catalytically hydrogenated to yield propane-1,3-diamine.[2]
A laboratory-scale synthesis can also be achieved through the reduction of malononitrile.
Synthesis of this compound
A plausible synthetic route to this compound could involve the reductive amination of a suitable keto-amine or the reduction of a corresponding nitro-amine. Due to the limited specific literature, a generalized workflow is proposed.
Characterization of both diamines would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the chemical structure and purity.
Biological Activity and Applications in Drug Development
Polyamines, including propane-1,3-diamine, are known to be involved in various cellular processes and have been investigated for their roles in health and disease.[3]
Propane-1,3-diamine
Propane-1,3-diamine is a known metabolite and is involved in the beta-alanine metabolism pathway.[3] It has been associated with cancer research, particularly in studies related to leukemia.[3] Its derivatives have been explored for various therapeutic applications.
This compound
Specific biological activities of this compound are not well-documented in publicly available literature. However, as a diamine, it can be hypothesized to interact with biological systems in a manner similar to other polyamines, potentially influencing cell growth and proliferation. Its structure suggests it could be a valuable building block in the synthesis of novel pharmaceutical compounds.[4]
Polyamine Signaling Pathways
Polyamines are crucial signaling molecules that regulate a multitude of cellular functions. The metabolic pathway of polyamines is a complex network involving biosynthesis, catabolism, and transport.
Experimental Protocols for Biological Evaluation
To assess the biological effects of this compound and compare them to propane-1,3-diamine, standardized experimental protocols are necessary.
Cytotoxicity Assay
A common method to evaluate the toxicity of compounds on cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the diamine compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control.
Antimicrobial Activity Assay
The antimicrobial potential of the diamines can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the diamine compounds in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Logical Framework for a Comparative Study
A systematic approach is essential for a robust comparative study of these two diamines.
Conclusion
Propane-1,3-diamine is a well-studied compound with established properties and biological roles. This compound, while less characterized, presents an interesting subject for further investigation due to its structural similarity and potential as a building block in medicinal chemistry. This guide provides a foundation for researchers to undertake comparative studies, highlighting the current knowledge gaps and providing standardized protocols for future experimental work. The elucidation of the experimental properties and biological activities of this compound will be crucial for unlocking its full potential in research and drug development.
References
efficacy of N3-methylbutane-1,3-diamine as a ligand vs. other bidentate ligands
For Immediate Release
[City, State] – [Date] – In the landscape of coordination chemistry and catalysis, the selection of an appropriate ligand is paramount to achieving desired reaction outcomes. This guide provides a comparative analysis of N3-methylbutane-1,3-diamine against other common bidentate ligands, namely ethylenediamine (en), 1,2-diaminopropane (pn), and 1,3-diaminopropane (tn). This report is intended for researchers, scientists, and drug development professionals.
Introduction to Bidentate Diamine Ligands
Bidentate diamine ligands are a cornerstone in the synthesis of metal complexes due to their ability to form stable chelate rings with metal ions. The stability and reactivity of these complexes are influenced by factors such as the length of the carbon chain between the nitrogen donors and the presence of substituents on the ligand backbone. Ethylenediamine, 1,2-diaminopropane, and 1,3-diaminopropane are archetypal examples, forming five- and six-membered chelate rings, respectively, which are known for their thermodynamic stability.
This compound introduces a unique structural feature: a chiral center at the C3 position due to the presence of a methyl group. This inherent chirality makes it a particularly interesting ligand for applications in asymmetric catalysis, where stereocontrol is crucial.
Comparative Analysis of Ligand Properties
A comprehensive comparison of the efficacy of these ligands requires an examination of the stability of their metal complexes and their performance in catalytic applications.
Stability of Metal Complexes
The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher value indicates a more stable complex. The chelate effect, where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands, is a key principle governing the stability of these diamine complexes.
While extensive data is available for the stability constants of metal complexes with ethylenediamine, 1,2-diaminopropane, and 1,3-diaminopropane, there is a notable lack of publicly available quantitative data for this compound complexes. This data gap prevents a direct quantitative comparison of complex stability at this time.
For context, the stability constants for Cu(II) and Ni(II) complexes with some common bidentate diamines are presented in Table 1. The formation of five-membered rings with ethylenediamine and 1,2-diaminopropane generally leads to higher stability constants compared to the six-membered rings formed with 1,3-diaminopropane.
Table 1: Stability Constants (log K₁) for selected Cu(II) and Ni(II) Bidentate Diamine Complexes
| Ligand | Metal Ion | log K₁ | Chelate Ring Size |
| Ethylenediamine (en) | Cu(II) | 10.7 | 5-membered |
| Ni(II) | 7.5 | 5-membered | |
| 1,2-Diaminopropane (pn) | Cu(II) | 10.8 | 5-membered |
| Ni(II) | 7.6 | 5-membered | |
| 1,3-Diaminopropane (tn) | Cu(II) | 9.7 | 6-membered |
| Ni(II) | 6.3 | 6-membered | |
| This compound | Cu(II) | Data not available | 6-membered |
| Ni(II) | Data not available | 6-membered |
Note: The stability constants can vary with experimental conditions such as temperature and ionic strength.
Catalytic Performance
The efficacy of a ligand in catalysis is evaluated by metrics such as reaction yield, turnover number (TON), and enantiomeric excess (ee) in asymmetric reactions. The steric and electronic properties of the ligand play a crucial role in determining the catalytic activity and selectivity of the metal complex.
The methyl substituent in this compound is expected to introduce steric bulk around the metal center, which can influence substrate approach and, in asymmetric catalysis, favor the formation of one enantiomer over the other.
A direct, quantitative comparison of the catalytic performance of this compound with the other bidentate ligands is challenging due to the lack of studies conducted under identical reaction conditions. However, the known applications of these ligand classes can be discussed.
-
Ethylenediamine, 1,2-Diaminopropane, and 1,3-Diaminopropane complexes are widely used in various catalytic reactions, including hydrogenations, hydroaminations, and oxidation reactions. Their relatively simple structures and well-understood coordination chemistry make them versatile ligands for a broad range of transformations.
-
This compound , with its chiral nature, is particularly suited for asymmetric catalysis. It has been explored as a ligand in enantioselective reactions, where the goal is to produce a single enantiomer of a chiral product.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and evaluation of these ligands and their complexes. Below are generalized procedures for the synthesis of a metal complex with a bidentate diamine ligand and a representative catalytic reaction.
General Synthesis of a Ni(II)-Diamine Complex
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Bidentate diamine ligand (e.g., this compound)
-
Ethanol
Procedure:
-
Dissolve a specific molar equivalent of NiCl₂·6H₂O in ethanol.
-
In a separate flask, dissolve a corresponding molar equivalent of the bidentate diamine ligand in ethanol.
-
Slowly add the ligand solution to the nickel salt solution while stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated for a specified period to ensure complete complex formation.
-
The resulting complex may precipitate out of the solution or can be isolated by solvent evaporation.
-
The solid product is then collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
-
Characterization of the complex is performed using techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, and elemental analysis.
Representative Catalytic Application: Asymmetric Hydroamination
The following is a conceptual workflow for an asymmetric hydroamination reaction catalyzed by a chiral nickel-diamine complex.
Navigating the Landscape of Chiral Diamines: A Comparative Analysis of N3-methylbutane-1,3-diamine and its Alternatives in Asymmetric Synthesis
For researchers and professionals in drug development and chemical synthesis, the selection of a suitable chiral ligand is a critical step in achieving high enantioselectivity in asymmetric reactions. Among the myriad of available ligands, chiral 1,3-diamines have emerged as a versatile class, effective in a range of metal-catalyzed and organocatalytic transformations. This guide provides a comparative overview of N3-methylbutane-1,3-diamine and its alternatives, supported by available experimental data, to aid in the selection of the optimal ligand for specific synthetic applications.
This compound, a chiral diamine, serves as a valuable building block in the synthesis of pharmaceuticals and other biologically active compounds.[1] Its stereospecific nature, owing to the presence of a chiral center, makes it a candidate for applications where precise three-dimensional molecular architecture is paramount. It is particularly noted as a precursor in the preparation of pyrimidine derivatives and as a bidentate ligand in coordination chemistry, where it forms stable complexes with metal ions that can function as catalysts.[1]
Performance in Asymmetric Catalysis: A Comparative Look
While direct, side-by-side comparative studies detailing the performance of this compound against a wide array of other diamine ligands in a single, specific reaction are not extensively documented in publicly available literature, the broader class of 1,3-diamines has been the subject of significant research. This allows for an indirect comparison based on the performance of structurally similar diamines in various asymmetric reactions.
A key application of chiral diamines is in asymmetric catalysis, where they can act as ligands for transition metals or as organocatalysts themselves. For instance, derivatives of 1,3-diamines have been successfully employed as catalysts in asymmetric Mannich reactions of ketones, affording the desired products with high enantioselectivities. In such reactions, the cooperative action of the primary and tertiary amine groups within the 1,3-diamine structure is crucial for the catalytic activity.
One of the close structural and functional relatives of this compound is N,N'-dimethyl-1,3-propanediamine . This diamine finds extensive use as a building block in the pharmaceutical industry for the synthesis of a variety of drugs.[2] Beyond pharmaceuticals, it is a key component in the production of epoxy hardeners, adhesives, sealants, agrochemicals, and personal care products.[3]
The following table summarizes the applications of this compound and a common alternative, N,N'-dimethyl-1,3-propanediamine, based on available information.
| Feature | This compound | N,N'-dimethyl-1,3-propanediamine |
| Primary Applications | Building block for pharmaceuticals (esp. pyrimidine derivatives), Chiral ligand in asymmetric synthesis, Coordination chemistry.[1] | Building block for pharmaceuticals, Epoxy hardeners, Adhesives and sealants, Agrochemicals, Personal care products.[3] |
| Key Structural Feature | Chiral center, enabling stereospecific reactions.[1] | Achiral, symmetrical diamine. |
| Catalytic Role | As a chiral ligand for metal catalysts or as an organocatalyst.[1] | Primarily used as a building block rather than a catalyst itself. |
Experimental Protocols: A Representative Asymmetric Synthesis
General Procedure for Copper-Catalyzed Asymmetric Henry Reaction:
-
To a solution of the chiral diamine ligand (0.02 mmol) in a suitable solvent (e.g., THF, 1 mL) is added Cu(OAc)₂ (0.02 mmol).
-
The mixture is stirred at room temperature for 1 hour to form the copper-ligand complex.
-
The aldehyde (0.2 mmol) and nitromethane (1.0 mmol) are then added sequentially.
-
The reaction mixture is stirred at a specific temperature (e.g., 0 °C or room temperature) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired nitroalkanol product.
-
The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).
Logical Workflow for Chiral Diamine Ligand Application in Asymmetric Catalysis
The process of utilizing a chiral diamine like this compound as a ligand in asymmetric catalysis follows a logical progression from ligand synthesis to final product analysis. This workflow can be visualized as follows:
Caption: Workflow for the application of a chiral 1,3-diamine ligand in asymmetric catalysis.
Conclusion
This compound represents a valuable chiral building block and potential ligand for asymmetric synthesis. While direct quantitative comparisons with other diamines are sparse, its structural features suggest its utility in reactions requiring stereochemical control. Its alternative, N,N'-dimethyl-1,3-propanediamine, serves a broader range of applications as a versatile chemical intermediate, albeit without the chiral properties. The choice between these and other diamines will ultimately depend on the specific requirements of the chemical transformation, including the need for stereoselectivity, the nature of the substrate, and the reaction conditions. Further research into the catalytic applications of this compound is warranted to fully elucidate its potential and provide the scientific community with more comprehensive comparative data.
References
benchmarking N3-methylbutane-1,3-diamine performance in specific reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Performance of 1,3-Diamine Scaffolds in Key Organic Reactions.
Performance in Enantioselective Mannich Reactions
The asymmetric Mannich reaction is a cornerstone of organic synthesis for the construction of chiral β-amino carbonyl compounds, which are pivotal building blocks for many pharmaceuticals. The performance of a novel, specifically designed 1,3-diamine-derived catalyst has been evaluated in the enantioselective Mannich reaction of a β-ketophosphonate with an imine.[1][2][3]
The study highlights that the 1,3-diamine catalyst, in combination with an acid co-catalyst, can afford the desired Mannich product with high yield and excellent enantioselectivity under mild reaction conditions.[1][4] Notably, the primary and tertiary amine functionalities within the 1,3-diamine structure work in concert to facilitate the catalytic cycle.[1][3]
Comparative Performance Data
The following table summarizes the performance of the 1,3-diamine derived catalyst '1a' in the γ-position-selective Mannich reaction between β-ketophosphonate 7a and imine 8a to yield δ-amino β-ketophosphonate 9a .[1] The results are compared with a reaction catalyzed by a cinchona-derived amine, a well-established class of organocatalysts.
| Catalyst System | Additive | Solvent | Time (h) | Yield (%) | ee (%) |
| 1a (10 mol%) | TFA (10 mol%) | THF | 24 | 95 | 92 |
| 1a (10 mol%) | Dibenzyl phosphate (10 mol%) | THF | 24 | 99 | 92 |
| 1a (10 mol%) | TFA (10 mol%) + Dibenzyl phosphate (10 mol%) | THF | 12 | 99 | 94 |
| Cinchona-derived amine | TFA (10 mol%) | THF | 48 | 85 | 88 |
Data extracted from a study on 1,3-diamine-derived catalysts in enantioselective Mannich reactions.[1]
Experimental Protocols
A detailed experimental protocol for the asymmetric Mannich reaction catalyzed by the 1,3-diamine derivative is provided below. This methodology is based on the successful procedures reported in the literature.[1]
General Procedure for the Asymmetric Mannich Reaction:
-
To a vial containing the 1,3-diamine catalyst 1a (0.02 mmol, 10 mol%) and dibenzyl phosphate (0.02 mmol, 10 mol%) is added THF (0.4 mL).
-
The solution is stirred at room temperature for 5 minutes.
-
The β-ketophosphonate 7a (0.2 mmol, 1.0 equiv) is added to the solution.
-
The imine 8a (0.24 mmol, 1.2 equiv) is then added, and the reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the desired product 9a .
Visualizing the Workflow and Catalytic Cycle
To better illustrate the experimental process and the proposed catalytic mechanism, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the 1,3-diamine catalyzed asymmetric Mannich reaction.
Caption: Proposed catalytic cycle for the 1,3-diamine catalyzed Mannich reaction.
References
- 1. 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. groups.oist.jp [groups.oist.jp]
Safety Operating Guide
Proper Disposal of N3-methylbutane-1,3-diamine: A Guide for Laboratory Professionals
I. Immediate Safety Considerations
Alkylamines as a class are known to be toxic and/or corrosive, and may also be flammable. Therefore, stringent safety protocols must be followed at all times.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory to prevent skin contact.
-
Eye Protection: Safety goggles or a face shield are essential to protect against splashes.
-
Lab Coat: A flame-retardant and chemical-resistant lab coat should be worn to protect against skin exposure.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a respirator appropriate for organic vapors should be used.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
II. Spill and Waste Handling Procedures
Proper containment and segregation of N3-methylbutane-1,3-diamine waste are crucial to prevent hazardous reactions and environmental contamination.
Spill Management:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a designated, labeled, and sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
Waste Segregation and Storage:
-
Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for this compound waste. The container should be kept tightly closed.
-
Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents. The storage area should be designated for hazardous chemical waste.
III. Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations.
Step-by-Step Disposal Guidance:
-
Characterize the Waste: Ensure the waste is properly identified as this compound and note any other contaminants.
-
Package for Disposal: The waste container must be in good condition, tightly sealed, and accurately labeled with the chemical name and hazard warnings.
-
Contact a Licensed Waste Disposal Vendor: Arrange for the pickup and disposal of the hazardous waste with a certified environmental services company. Provide them with a full characterization of the waste.
-
Maintain Records: Keep detailed records of the waste disposal, including the date, quantity, and the disposal vendor used, in accordance with your institution's policies and regulatory requirements.
Under no circumstances should this compound be disposed of down the drain or in regular trash.
IV. Quantitative Data for Structurally Similar Compounds
The following table summarizes key quantitative data for compounds structurally similar to this compound. This information is provided as a guide for assessing potential hazards.
| Property | 1,4-Diaminobutane[1][2] | 2-Methyl-1,3-propanediamine[3][4] | N-Methyl-1,3-propanediamine | 1,3-Butanediamine[5] |
| Molecular Formula | C4H12N2 | C4H12N2 | C4H12N2 | C4H12N2 |
| Boiling Point | 158-160 °C[2] | Not Available | 139-141 °C | 138.6 °C[5] |
| Flash Point | 63 °C[1] | Not Available | 35 °C | 36.5 °C[5] |
| Specific Gravity | 0.877[2] | Not Available | 0.840 | 0.861 g/cm³[5] |
| Hazards | Corrosive, harmful if swallowed, may be harmful if absorbed through the skin, causes eye and skin burns.[1] | Flammable liquid and vapor, causes severe skin burns and eye damage.[3][4] | Flammable, causes severe skin burns and eye damage. | Toxic by ingestion and skin absorption, corrosive to eyes, skin, and respiratory tract.[5] |
V. Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling N3-methylbutane-1,3-diamine
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for N3-methylbutane-1,3-diamine. The following guidance is based on the safety data of structurally similar chemicals, including N-METHYL-1,3-PROPANEDIAMINE, N,N-Diethyl-N′-methyl-1,3-propanediamine, and N,N,N',N'-tetramethyl-1,3-butanediamine. It is crucial to handle this chemical with extreme caution and to consult a qualified safety professional before use.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Based on the hazards associated with analogous diamines, which include flammability, corrosivity, and toxicity, the following PPE is mandatory.[1][2][3]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch).[1] | Protects against severe eye irritation and chemical splashes. |
| Skin Protection | Chemical-resistant gloves (inspect before use), flame-retardant and impervious clothing, and disposable Tyvek-type sleeves taped to gloves.[2][3] | Prevents skin contact, which can cause severe burns and toxic effects.[2] |
| Respiratory Protection | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary when engineering controls are insufficient or as a primary means of protection.[1] In situations with unknown concentrations, a self-contained breathing apparatus (SCBA) should be used.[2] | Protects against inhalation of toxic and potentially fatal vapors.[1] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational plan is critical to minimize exposure and ensure safety.
2.1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
-
Use an electrically protected vacuum cleaner for spill containment.[1]
2.2. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Inspect gloves for any signs of degradation.
-
Dispensing: Use only non-sparking tools and operate in an environment free from ignition sources (open flames, sparks, hot surfaces).[5] Ground and bond all containers and receiving equipment to prevent static discharge.[5]
-
During Operation: Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists.[1]
-
After Handling: Wash hands thoroughly after handling, even if gloves were worn.[1] Change out of any contaminated clothing immediately.[3]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1] The chemical should be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] |
| Contaminated Materials | Seal absorbent paper, contaminated clothing, and other materials in a vapor-tight plastic bag for eventual disposal.[2] |
| Empty Containers | Dispose of as unused product.[1] Do not reuse empty containers. |
Experimental Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. N,N,N',N'-tetramethyl-1,3-butanediamine | C8H20N2 | CID 7350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Diethyl-N′-methyl-1,3-propanediamine SDS, 5459-95-0 Safety Data Sheets - ECHEMI [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
